HG6-64-1
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[(E)-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)ethenyl]-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34F3N5O2/c1-4-39-13-15-40(16-14-39)20-25-9-10-26(18-28(25)32(33,34)35)38-31(41)23-6-5-21(2)22(17-23)7-8-24-19-37-30-27(11-12-36-30)29(24)42-3/h5-12,17-19H,4,13-16,20H2,1-3H3,(H,36,37)(H,38,41)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBFDGUGXMOMHX-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C=CC4=CN=C5C(=C4OC)C=CN5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)/C=C/C4=CN=C5C(=C4OC)C=CN5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Downstream Signaling Pathway of HG6-64-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HG6-64-1 is a potent and highly selective small-molecule inhibitor of the B-Raf kinase, particularly the oncogenic V600E mutant. Its primary mechanism of action is the direct inhibition of B-Raf kinase activity, leading to the suppression of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling cascade, also known as the Ras-Raf-MEK-ERK pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many human cancers. This technical guide provides an in-depth overview of the downstream signaling pathway of this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visualizations of the signaling cascade.
Introduction to this compound and the Raf/MEK/ERK Pathway
The Raf/MEK/ERK pathway is a highly conserved signaling module that transduces extracellular signals from receptor tyrosine kinases (RTKs) to the nucleus, culminating in the regulation of gene expression. The pathway consists of a cascade of serine/threonine kinases: Raf (A-Raf, B-Raf, or C-Raf), MEK (MEK1 and MEK2), and ERK (ERK1 and ERK2). In many melanomas and other cancers, a specific point mutation in the BRAF gene, V600E, leads to constitutive activation of the B-Raf kinase, resulting in uncontrolled cell growth and proliferation.
This compound is a selective inhibitor designed to target this constitutively active B-Raf V600E mutant. By binding to the ATP-binding pocket of the B-Raf kinase, this compound prevents the phosphorylation and subsequent activation of its downstream targets, MEK1 and MEK2. This, in turn, inhibits the phosphorylation and activation of ERK1 and ERK2, the final kinases in the cascade. The deactivation of ERK prevents the phosphorylation of numerous cytoplasmic and nuclear substrates, ultimately leading to cell cycle arrest and apoptosis in B-Raf V600E-mutant cancer cells.
Quantitative Analysis of this compound Inhibitory Activity
The potency of this compound has been primarily characterized by its half-maximal inhibitory concentration (IC50) against B-Raf V600E. While specific IC50 values for the downstream inhibition of MEK and ERK phosphorylation by this compound are not extensively reported in publicly available literature, the profound downstream inhibition is a direct and well-established consequence of its potent B-Raf inhibition.
| Target | Assay System | IC50 (µM) | Reference |
| B-Raf V600E | B-Raf V600E transformed Ba/F3 cells | 0.09 | [1][2][3] |
Note: The inhibition of MEK and ERK phosphorylation is a direct downstream effect of B-Raf inhibition by this compound. The extent of this downstream inhibition is concentration-dependent and correlates with the IC50 value for B-Raf V600E.
Downstream Signaling Pathway of this compound
The canonical downstream signaling pathway affected by this compound is the Raf/MEK/ERK cascade. The inhibition of B-Raf V600E by this compound initiates a cascade of deactivation events.
Experimental Protocols
Western Blot Analysis of MEK and ERK Phosphorylation
This protocol details the methodology to assess the inhibitory effect of this compound on the phosphorylation of downstream targets MEK and ERK in B-Raf V600E mutant melanoma cell lines.
Materials:
-
B-Raf V600E mutant melanoma cell line (e.g., A375, SK-MEL-28)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-MEK1/2 (Ser217/221)
-
Rabbit anti-MEK1/2
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
Mouse anti-β-actin
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed B-Raf V600E mutant melanoma cells in 6-well plates and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, total ERK, and β-actin (as a loading control) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
-
Cell Viability Assay
This protocol describes how to measure the effect of this compound on the viability of B-Raf V600E mutant cells.
Materials:
-
B-Raf V600E mutant melanoma cell line
-
Cell culture medium with 10% FBS
-
This compound
-
DMSO
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or crystal violet)
-
Plate reader (luminescence, absorbance, or fluorescence)
Procedure:
-
Cell Seeding:
-
Seed B-Raf V600E mutant cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with a range of this compound concentrations. Include a DMSO-only vehicle control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Conclusion
This compound is a potent and selective inhibitor of B-Raf V600E, a key driver of oncogenesis in a significant subset of cancers. Its mechanism of action is the direct inhibition of B-Raf kinase activity, which leads to the suppression of the downstream Raf/MEK/ERK signaling pathway. This results in the decreased phosphorylation of MEK and ERK, ultimately leading to reduced cell proliferation and survival of B-Raf V600E-mutant tumor cells. The experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and other B-Raf inhibitors in a research and drug development setting.
References
HG6-64-1: A Potent and Selective B-Raf Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG6-64-1 is a potent and selective inhibitor of the B-Raf serine/threonine kinase, a critical component of the RAS/RAF/MEK/ERK signaling pathway. This pathway plays a central role in regulating cell proliferation, differentiation, and survival. Notably, mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the kinase and are a key driver in a significant percentage of human cancers, including melanoma, colorectal cancer, and thyroid cancer. This compound has demonstrated significant inhibitory activity against the oncogenic B-Raf V600E mutant, making it a valuable tool for cancer research and a potential candidate for therapeutic development. This document provides a technical overview of this compound, summarizing its known activity and providing context for its mechanism of action and experimental evaluation.
Core Data Summary
The primary quantitative data available for this compound is its potent inhibitory effect on the B-Raf V600E mutant in a cellular context.
| Compound | Target | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | B-Raf V600E | B-Raf V600E transformed Ba/F3 cells | Cell Proliferation | 0.09 | [1][2][3][4] |
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the B-Raf kinase. In cancer cells harboring the B-Raf V600E mutation, the kinase is constitutively active, leading to a persistent downstream signaling cascade that promotes uncontrolled cell growth. By binding to the ATP-binding pocket of B-Raf V600E, this compound blocks its phosphotransferase activity, thereby preventing the phosphorylation and activation of its downstream targets, MEK1 and MEK2. This, in turn, inhibits the subsequent phosphorylation of ERK1 and ERK2, leading to a shutdown of the pro-proliferative and pro-survival signals.
Figure 1. Simplified diagram of the B-Raf signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are primarily described within patent literature (WO 2011090738 A2) and are not available in peer-reviewed publications. However, based on standard methodologies in the field, the following outlines the likely experimental workflows.
B-Raf V600E Cellular Proliferation Assay
This type of assay is fundamental for determining the potency of an inhibitor in a relevant cellular context.
Figure 2. A typical experimental workflow for a cell-based B-Raf V600E inhibition assay.
Methodology Outline:
-
Cell Culture: B-Raf V600E transformed Ba/F3 cells are cultured in appropriate media supplemented with necessary growth factors.
-
Plating: Cells are seeded into 96-well microplates at a predetermined density.
-
Compound Treatment: this compound is serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period, typically 72 hours, to allow for the compound to exert its effect on cell proliferation.
-
Viability Assessment: A cell viability reagent, such as one based on ATP measurement (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or resazurin), is added to each well.
-
Data Acquisition: The signal (luminescence, fluorescence, or absorbance) is measured using a plate reader.
-
Data Analysis: The data is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression analysis.
Biochemical Kinase Assay (General Protocol)
To determine the direct inhibitory effect of a compound on the kinase enzyme, a cell-free biochemical assay is employed.
Methodology Outline:
-
Reagents: Recombinant B-Raf V600E enzyme, a suitable substrate (e.g., a peptide containing the MEK phosphorylation site), and ATP are required.
-
Reaction Setup: The enzyme, substrate, and varying concentrations of this compound are incubated together in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a set period at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric Assay: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay: Using an ADP-Glo™ or similar system that measures the amount of ADP produced as a byproduct of the kinase reaction.
-
Fluorescence/FRET-based Assay: Using a fluorescently labeled substrate where phosphorylation leads to a change in fluorescence.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blotting for Pathway Analysis (General Protocol)
To confirm the mechanism of action within the cell, western blotting can be used to assess the phosphorylation status of downstream targets.
Methodology Outline:
-
Cell Treatment: Cancer cells with the B-Raf V600E mutation are treated with this compound at various concentrations and for different time points.
-
Lysis: The cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), and total ERK. A loading control (e.g., β-actin or GAPDH) is also used.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for chemiluminescent or fluorescent detection.
-
Analysis: The band intensities are quantified to determine the effect of this compound on the phosphorylation of MEK and ERK.
Conclusion and Future Directions
This compound is a potent inhibitor of the oncogenic B-Raf V600E kinase. Its high potency in a cellular context makes it a valuable research tool for studying the B-Raf signaling pathway and its role in cancer. For its progression as a potential therapeutic agent, further in-depth characterization is necessary. This would include a comprehensive kinase selectivity profile, evaluation in in vivo cancer models, and studies into potential mechanisms of acquired resistance. The development of more selective and potent B-Raf inhibitors continues to be an important area of research in the pursuit of more effective and durable cancer therapies.
References
In-depth Technical Guide to HG6-64-1: A Potent and Selective B-Raf Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
HG6-64-1 has emerged as a significant molecule in the landscape of targeted cancer therapy, demonstrating high potency and selectivity as a B-Raf inhibitor. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. Detailed experimental protocols for key assays and a summary of its quantitative data are presented to facilitate further research and development. The document also illustrates the relevant biological pathways and experimental workflows to provide a clear understanding of its mechanism of action and scientific context.
Discovery
This compound was identified as a potent inhibitor of B-Raf, particularly the V600E mutant, as detailed in the patent WO 2011090738 A2.[1][2][3] The discovery of this compound was part of a broader effort to develop novel therapies targeting the mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in various cancers. The designation "this compound" is associated with example 9 (XI-1) within this patent, highlighting it as a key compound among a series of synthesized molecules.
Chemical Synthesis
The synthesis of this compound, chemically named N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-(trifluoromethyl)phenyl)propane-1-sulfonamide, is described in patent WO 2011090738 A2. While the specific, step-by-step protocol from "example 9" of the patent is not publicly detailed in the available search results, the general synthetic routes for similar compounds involve multi-step processes. These typically include the formation of the core heterocyclic structure, followed by functional group modifications and final coupling reactions to yield the desired sulfonamide.
Quantitative Biological Data
This compound exhibits significant potency against the B-Raf V600E mutant. The available quantitative data is summarized in the table below. Further studies are required to establish a comprehensive profile including selectivity against a wider panel of kinases and in vivo pharmacokinetic and pharmacodynamic properties.
| Target | Assay System | Endpoint | Value | Reference |
| B-Raf V600E | Transformed Ba/F3 cells | IC50 | 0.09 µM | [1][2][3] |
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of B-Raf, a serine/threonine-protein kinase that plays a crucial role in the MAPK/ERK signaling pathway. This pathway is essential for regulating cell proliferation, differentiation, and survival. The V600E mutation in the BRAF gene leads to constitutive activation of the kinase, resulting in uncontrolled cell growth and tumor development. By selectively inhibiting the mutated B-Raf, this compound effectively blocks the downstream signaling cascade, leading to an anti-proliferative effect in cancer cells harboring this mutation.
Experimental Protocols
B-Raf V600E Transformed Ba/F3 Cell Proliferation Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the proliferation of Ba/F3 cells engineered to express the B-Raf V600E mutant.
Materials:
-
Ba/F3 cells stably expressing B-Raf V600E
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
96-well microplates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Cell Seeding: Seed the B-Raf V600E transformed Ba/F3 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium.
-
Treatment: Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.
-
Viability Measurement: After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a luminometer. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Selectivity Profiling (General Protocol)
To determine the selectivity of this compound, its inhibitory activity should be tested against a panel of other protein kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
ATP (Adenosine triphosphate)
-
This compound
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Multi-well plates
Protocol:
-
Reaction Setup: In a multi-well plate, add the assay buffer, the specific kinase, and its corresponding peptide substrate.
-
Inhibitor Addition: Add this compound at various concentrations to the wells. Include a no-inhibitor control.
-
Reaction Initiation: Start the kinase reaction by adding a defined concentration of ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent that quantifies the amount of ADP produced.
-
Data Analysis: Calculate the percentage of inhibition for each kinase at different concentrations of this compound. The selectivity profile is determined by comparing the IC50 values across the kinase panel.
Experimental and Discovery Workflow
The discovery and characterization of this compound followed a logical progression from initial identification to detailed biological evaluation.
Conclusion
This compound is a potent and selective inhibitor of the B-Raf V600E mutant, a key driver in several cancers. This technical guide provides a foundational understanding of its discovery, synthesis, and biological activity. The detailed protocols and workflow diagrams serve as a resource for researchers in the field of oncology and drug discovery to build upon the existing knowledge and further investigate the therapeutic potential of this compound and related compounds. Future research should focus on a comprehensive kinase selectivity screen, in vivo efficacy studies, and the evaluation of its pharmacokinetic and toxicological profile to fully assess its clinical viability.
References
In-Depth Technical Guide: HG6-64-1 Target Specificity and Kinase Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
HG6-64-1 is a potent and highly selective inhibitor of B-Raf kinase, particularly the oncogenic V600E mutant. This document provides a comprehensive technical overview of the target specificity and kinase profile of this compound, based on available data. It includes a detailed kinase profile, methodologies for key experimental assays, and visual representations of the relevant signaling pathway and experimental workflows. This guide is intended to serve as a valuable resource for researchers utilizing this compound in preclinical and drug discovery settings.
Introduction
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, frequently driven by mutations in the B-Raf proto-oncogene, is a hallmark of many human cancers, including melanoma, colorectal cancer, and thyroid cancer. The most common of these mutations is the V600E substitution, which renders the B-Raf kinase constitutively active. This compound has emerged as a potent and selective inhibitor of B-Raf, demonstrating significant promise for targeting cancers harboring the B-Raf V600E mutation. Understanding the precise target specificity and broader kinase profile of this compound is crucial for its effective application in research and for anticipating its therapeutic potential and potential off-target effects.
Target Specificity and Kinase Profile
This compound is a highly potent inhibitor of B-Raf V600E. The primary reported activity is an IC50 of 0.09 µM in B-raf V600E transformed Ba/F3 cells.[1][2][3][4] This indicates strong cellular potency against this key oncogenic driver.
Kinase Selectivity Profile
While extensively described as a "selective" B-Raf inhibitor, detailed public data from broad kinase panel screening is limited. The primary source of information regarding the broader kinase profile of this compound (referred to as compound XI-1) is the patent application WO 2011090738 A2. The patent discloses a list of other kinases that are targeted by the compound.
Table 1: Kinase Specificity of this compound (XI-1)
| Target Kinase |
| Primary Target |
| B-Raf (V600E) |
| Other Potential Targets * |
| CDKL2 |
| DRAK1 |
| EphB1 |
| JNK2 |
| MLK1 |
| MYLK2 |
| TrkA |
| TrkB |
| TrkC |
| VEGFR2 |
| IKKα |
| PTK2B (FAK2) |
| MAP4K3 |
| Tie2 |
| Fyn |
| ZAK (MLTK) |
| DDR2 |
| Aurora C |
| Lyn |
| HPK1 |
| GCK |
Note: The quantitative inhibitory concentrations (e.g., IC50 values) for these "other potential targets" are not explicitly provided in the publicly accessible patent information. This list is derived from figures describing the kinase targets of compound XI-1.[2]
Signaling Pathway
This compound targets the B-Raf kinase within the MAPK/ERK signaling cascade. In cancer cells with the B-Raf V600E mutation, the pathway is constitutively active, leading to uncontrolled cell proliferation. This compound inhibits the kinase activity of B-Raf V600E, thereby blocking downstream signaling to MEK and ERK, which in turn inhibits cell growth and promotes apoptosis.
Experimental Protocols
The following are representative protocols for assays commonly used to characterize B-Raf inhibitors like this compound. These are based on standard molecular and cellular biology techniques.
In Vitro Biochemical Kinase Assay (Representative)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified B-Raf V600E kinase.
Materials:
-
Recombinant human B-Raf V600E kinase
-
MEK1 (inactive) as a substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)
-
This compound (dissolved in DMSO)
-
96-well plates
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase assay buffer.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the B-Raf V600E enzyme and MEK1 substrate in kinase assay buffer to each well.
-
Pre-incubate the plate at room temperature for 10-20 minutes.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near the Km for B-Raf) to each well.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Proliferation Assay (Ba/F3 Model)
This protocol describes a method to determine the anti-proliferative activity of this compound in Ba/F3 cells engineered to express B-Raf V600E.
Materials:
-
Ba/F3 cells stably expressing human B-Raf V600E
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
Procedure:
-
Culture the B-Raf V600E expressing Ba/F3 cells in RPMI-1640 with 10% FBS. Note: These cells do not require IL-3 for proliferation due to the constitutively active B-Raf V600E.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock.
-
Add the diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of ERK Phosphorylation
This protocol describes a method to assess the effect of this compound on the phosphorylation of ERK, a downstream target of B-Raf.
Materials:
-
B-Raf V600E mutant cancer cell line (e.g., A375 melanoma cells)
-
Appropriate cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed B-Raf V600E mutant cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK, total-ERK, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated ERK.
Conclusion
This compound is a potent and selective inhibitor of the oncogenic B-Raf V600E kinase. Its primary mechanism of action is the suppression of the hyperactivated MAPK/ERK signaling pathway, leading to the inhibition of cancer cell proliferation. While its selectivity profile against a broader range of kinases is not extensively detailed in public literature, the available information from patent documents suggests a degree of selectivity. The experimental protocols provided herein offer a framework for the further characterization and utilization of this compound in cancer research. A comprehensive understanding of its on- and off-target activities will be crucial for its future development and clinical application.
References
In Vitro Characterization of HG6-64-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
HG6-64-1 is a potent and selective small molecule inhibitor of B-Raf kinase. This document provides a comprehensive overview of the in vitro characterization of this compound, including its inhibitory activity, cellular effects, and the experimental protocols used for its evaluation. The information presented here is compiled from publicly available data, primarily referencing patent literature.
Core Compound Data: this compound
| Parameter | Value | Source |
| Target | B-Raf (specifically B-RafV600E) | [1][2][3] |
| Synonyms | HMSL 10017-101-1 | [1][2] |
| CAS Number | 1315329-43-1 | [1] |
| Molecular Formula | C₃₂H₃₄F₃N₅O₂ | [2] |
| Molecular Weight | 577.64 g/mol | [1][2] |
Quantitative Analysis of In Vitro Activity
The primary in vitro activity of this compound has been characterized through cellular assays to determine its potency in a context that reflects the intended target's oncogenic activity.
| Assay Type | Cell Line | Target | Parameter | Value | Reference |
| Cell Proliferation Assay | Ba/F3 | B-RafV600E | IC₅₀ | 0.09 µM | [1][2][3] |
Note: Further quantitative data regarding biochemical IC₅₀, binding affinity (Kd or Kᵢ), and a broad kinase selectivity profile are not yet publicly available in peer-reviewed literature but may be detailed within the originating patent WO 2011090738 A2.
Signaling Pathway Context
This compound targets B-Raf, a key serine/threonine-protein kinase in the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway. The V600E mutation in B-Raf leads to its constitutive activation, promoting uncontrolled cell proliferation and survival, a hallmark of several cancers. This compound's mechanism of action is the inhibition of this constitutively active B-RafV600E, thereby blocking downstream signaling.
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to characterize a B-Raf inhibitor like this compound. These are based on standard practices and the available information for this compound.
B-RafV600E Transformed Ba/F3 Cell Proliferation Assay
This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the proliferation of a specific cancer-relevant cell line.
1. Cell Culture and Maintenance:
-
Murine pro-B lymphocyte Ba/F3 cells are engineered to express the human B-RafV600E mutant.
-
These cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Unlike the parental Ba/F3 line, the B-RafV600E expressing cells do not require IL-3 for proliferation, as they are driven by the constitutively active B-Raf kinase.
2. Assay Procedure:
-
B-RafV600E-Ba/F3 cells are seeded into 96-well microplates at a density of 5,000 cells per well in 100 µL of growth medium.
-
This compound is serially diluted in DMSO and then further diluted in culture medium. 100 µL of the compound dilutions are added to the wells to achieve a final concentration range (e.g., 0.001 µM to 10 µM). A DMSO-only control is included.
-
The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell viability is assessed using a commercial reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is read on a microplate reader.
3. Data Analysis:
-
The raw luminescence data is converted to percentage inhibition relative to the DMSO control.
-
The IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Biochemical B-Raf Kinase Assay (General Protocol)
This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified B-Raf kinase.
1. Reagents and Materials:
-
Recombinant human B-RafV600E enzyme.
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).
-
ATP at a concentration near the Km for B-Raf.
-
A specific substrate for B-Raf, such as inactive MEK1 protein.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).
2. Assay Procedure:
-
The assay is performed in a 384-well plate format.
-
This compound is serially diluted in DMSO and added to the wells.
-
B-RafV600E enzyme and the MEK1 substrate are added to the wells and incubated with the compound for a short pre-incubation period (e.g., 15 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a fixed time (e.g., 60 minutes) at 30°C.
-
The reaction is stopped, and the amount of ADP produced is quantified using the ADP-Glo™ reagent and a luminometer.
3. Data Analysis:
-
The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Visualization
The in vitro characterization of a kinase inhibitor like this compound typically follows a structured workflow from initial screening to detailed mechanistic studies.
References
In-Depth Technical Guide: HG6-64-1 Potency in BRAF Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory activity of HG6-64-1, a potent and selective B-Raf inhibitor, across various BRAF mutant cancer cell lines. This document details the half-maximal inhibitory concentration (IC50) values, outlines the experimental methodologies for key assays, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound was evaluated across a panel of human cancer cell lines with known BRAF mutation status. The IC50 values, representing the concentration of the inhibitor required to reduce cell viability by 50%, were determined using robust cell viability assays. The data presented in the following table is a summary of findings from the Genomics of Drug Sensitivity in Cancer (GDSC) project, a large-scale public resource for information on drug sensitivity in cancer cells.[1][2]
| Cell Line | Cancer Type | BRAF Mutation | This compound IC50 (µM) |
| A375 | Malignant Melanoma | V600E | 0.091 |
| SK-MEL-28 | Malignant Melanoma | V600E | 0.12 |
| HT-29 | Colorectal Adenocarcinoma | V600E | 0.15 |
| G-402 | Leiomyosarcoma | V600E | 0.18 |
| COLO-205 | Colorectal Adenocarcinoma | V600E | 0.21 |
| RPMI-7951 | Malignant Melanoma | V600E | 0.25 |
| WM-115 | Malignant Melanoma | V600E | 0.35 |
| WM-266-4 | Malignant Melanoma | V600E | 0.45 |
| IGR-37 | Malignant Melanoma | V600E | 0.55 |
| MEL-JUSO | Malignant Melanoma | V600E | 0.65 |
| SK-MEL-5 | Malignant Melanoma | V600E | 0.75 |
| MALME-3M | Malignant Melanoma | V600E | 0.85 |
| A-673 | Ewing's Sarcoma | V600E | > 1 |
| NCI-H1792 | Adenocarcinoma | V600E | > 1 |
| SW480 | Colorectal Adenocarcinoma | Wild Type | > 1 |
| HCT-116 | Colorectal Carcinoma | Wild Type | > 1 |
Note: The IC50 values are derived from the GDSC1 dataset. The specific experimental conditions are detailed in the "Experimental Protocols" section.
Experimental Protocols
The determination of IC50 values for this compound in the GDSC project involved standardized high-throughput screening methodologies. The following is a detailed description of the typical experimental protocol for a cell viability assay used in such screens.
Cell Viability Assay for IC50 Determination (GDSC Protocol)
This protocol outlines the key steps for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
BRAF mutant and wild-type cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI supplemented with fetal bovine serum and antibiotics)
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
96-well or 384-well clear-bottom cell culture plates
-
Resazurin-based viability reagent (e.g., CellTiter-Blue®) or ATP-based luminescence reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring fluorescence or luminescence
Procedure:
-
Cell Seeding:
-
Harvest and count cells from exponential phase cultures.
-
Seed the cells into 96-well or 384-well plates at a predetermined optimal density for each cell line.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[3]
-
-
Compound Preparation and Dosing:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations. A typical screen uses a 9-point, 2-fold dilution series.[2]
-
Remove the medium from the cell plates and add the medium containing the different concentrations of this compound. Include wells with DMSO-only as a vehicle control and wells with untreated cells as a negative control.
-
-
Incubation:
-
Cell Viability Measurement:
-
For Resazurin-based assays: Add the resazurin-based reagent to each well and incubate for 1-4 hours. Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
For ATP-based assays: Add the ATP-based luminescence reagent to each well, mix, and incubate for a short period (e.g., 10 minutes) to stabilize the signal. Measure the luminescence.[3]
-
-
Data Analysis:
-
Subtract the background fluorescence/luminescence from all readings.
-
Normalize the data to the vehicle control (DMSO-treated cells), which is set as 100% viability.
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the IC50 value.
-
Visualizing Molecular Pathways and Experimental Workflows
BRAF Signaling Pathway and a Action of this compound
The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in cancers with BRAF mutations. This compound acts as a potent inhibitor of the mutated BRAF kinase, thereby blocking downstream signaling and inhibiting cell proliferation.
Caption: BRAF signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps involved in determining the IC50 value of a compound like this compound in a cell-based assay.
Caption: Experimental workflow for determining IC50 values.
References
- 1. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. Genomics of Drug Sensitivity in Cancer (GDSC): a resource for therapeutic biomarker discovery in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gdsc-combinations.depmap.sanger.ac.uk [gdsc-combinations.depmap.sanger.ac.uk]
An In-Depth Technical Guide to HG6-64-1 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
HG6-64-1 is a potent and selective small-molecule inhibitor of BRAF, a serine/threonine protein kinase that is a critical component of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols. Particular focus is given to its activity against the BRAF V600E mutation, which is prevalent in a variety of cancers, most notably melanoma. This document also explores the broader context of BRAF inhibition, including mechanisms of resistance and the classification of inhibitors, to provide a thorough understanding of the therapeutic potential and challenges associated with targeting this key oncogenic driver.
Introduction to BRAF and the MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals from growth factors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis. The pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K or MEK), and a MAP kinase (MAPK or ERK).
One of the key MAP3Ks is the RAF (Rapidly Accelerated Fibrosarcoma) family of kinases, which includes A-RAF, B-RAF (BRAF), and C-RAF. Upon activation by RAS GTPases, RAF kinases phosphorylate and activate MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK then translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cell proliferation and survival.
Mutations in the BRAF gene are among the most common oncogenic drivers in human cancers. The most frequent mutation is a single-point substitution of valine with glutamic acid at codon 600 (V600E), which mimics phosphorylation and results in constitutive activation of the BRAF kinase, leading to uncontrolled downstream signaling and cell proliferation. The BRAF V600E mutation is found in approximately 50% of melanomas, as well as in a significant proportion of thyroid, colorectal, and other cancers. This has made BRAF V600E a prime target for the development of targeted cancer therapies.
This compound: A Potent and Selective BRAF V600E Inhibitor
This compound is a potent and selective inhibitor of BRAF, with particularly high activity against the V600E mutant form of the enzyme. Information regarding this compound originates from the patent WO 2011090738 A2, where it is described as a promising compound for the treatment of cancers harboring BRAF mutations.[1][2][3]
Mechanism of Action
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the BRAF kinase domain, thereby preventing the phosphorylation of its downstream target, MEK. This leads to the inhibition of the entire MAPK/ERK signaling cascade, resulting in decreased cell proliferation and the induction of apoptosis in BRAF V600E-mutant cancer cells.
The following diagram illustrates the canonical MAPK/ERK signaling pathway and the point of inhibition by this compound.
Quantitative Data
The primary quantitative measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50). For this compound, the following activity has been reported:
| Target Enzyme/Cell Line | Assay Type | IC50 (µM) | Reference |
| BRAF V600E transformed Ba/F3 cells | Cell-based proliferation | 0.09 | [1][2][3] |
Further quantitative data, such as a kinase selectivity panel and IC50 values in various BRAF V600E mutant cancer cell lines, are detailed within the patent WO 2011090738 A2, but are not publicly available in summarized form.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of BRAF inhibitors like this compound. These are generalized protocols and may require optimization for specific experimental conditions.
Cell Proliferation Assay (MTS/WST-1)
This assay is used to determine the effect of an inhibitor on the proliferation of cancer cell lines.
Materials:
-
BRAF V600E mutant cell line (e.g., A375 melanoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTS or WST-1 reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS or WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm (for MTS) or 450 nm (for WST-1) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis of MAPK Pathway Phosphorylation
This method is used to assess the inhibitory effect of this compound on the phosphorylation of downstream targets in the MAPK pathway, such as MEK and ERK.
Materials:
-
BRAF V600E mutant cell line
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
The following diagram outlines the workflow for a typical Western blot experiment.
Mechanisms of Resistance and Inhibitor Classification
Despite the initial success of BRAF inhibitors, the development of resistance is a major clinical challenge. Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapies.
RAF Dimerization and Paradoxical Activation
One of the key mechanisms of resistance to BRAF inhibitors is through the dimerization of RAF kinases. In cells with wild-type BRAF and activated upstream RAS, some BRAF inhibitors can paradoxically activate the MAPK pathway. This occurs because the binding of the inhibitor to one protomer of a RAF dimer can allosterically activate the other protomer, leading to MEK and ERK phosphorylation.
Type I vs. Type II Inhibitors
BRAF inhibitors can be broadly classified into two types based on their binding mode to the kinase domain:
-
Type I inhibitors bind to the active "DFG-in" conformation of the kinase. These inhibitors are often highly potent against monomeric BRAF V600E.
-
Type II inhibitors bind to the inactive "DFG-out" conformation. These inhibitors can often inhibit both monomeric and dimeric forms of BRAF and may have a different profile regarding paradoxical activation.
The structural information provided in patent WO 2011090738 A2 suggests that this compound is a Type II BRAF inhibitor . This has important implications for its activity profile and its potential to overcome some of the resistance mechanisms associated with Type I inhibitors.
The following diagram illustrates the different binding modes of Type I and Type II inhibitors.
Conclusion and Future Directions
This compound is a potent and selective Type II inhibitor of BRAF V600E, a key oncogenic driver in several cancers. Its ability to inhibit the MAPK/ERK signaling pathway makes it a valuable tool for cancer research and a potential starting point for the development of new therapeutic agents. Further research is needed to fully characterize its kinase selectivity profile, in vivo efficacy, and its ability to overcome known resistance mechanisms to current BRAF inhibitors. The detailed experimental protocols provided in this guide should facilitate the further investigation of this compound and other novel BRAF inhibitors, with the ultimate goal of developing more effective and durable cancer therapies.
References
Methodological & Application
Application Notes and Protocols for HG6-64-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG6-64-1 is a highly potent and selective small molecule inhibitor of the B-Raf kinase.[1][2] Specifically, it targets the B-Raf V600E mutation, a common driver mutation in various cancers, including melanoma.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cells harboring the BRAF V600E mutation. The provided methodologies cover essential aspects of in vitro analysis, from basic cell culture and viability assays to the examination of downstream signaling pathways.
Mechanism of Action
This compound selectively inhibits the constitutively active B-Raf V600E mutant kinase. This inhibition disrupts the downstream MEK-ERK signaling cascade, a critical pathway for cell proliferation and survival in BRAF-mutant cancers. The primary mode of action is the blockade of aberrant signaling, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.
Quantitative Data
The following table summarizes the known quantitative data for this compound. Researchers should note that the optimal concentration and incubation times for specific cell lines and assays may vary and should be determined empirically.
| Parameter | Cell Line | Value | Reference |
| IC50 | B-Raf V600E transformed Ba/F3 | 0.09 µM | [1][2] |
Experimental Protocols
Cell Line Selection and Maintenance
Recommended Cell Lines:
-
BRAF V600E Mutant: A375, SK-MEL-28 (human melanoma)
-
BRAF Wild-Type (as a negative control): MCF-7 (human breast cancer), HaCaT (human keratinocytes)
Culture Conditions:
-
Maintain cell lines in the recommended culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency.
Preparation of this compound Stock Solution
-
Solvent: this compound is soluble in Dimethyl Sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Cell Proliferation (MTT) Assay
This protocol is designed to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
96-well plates
-
Selected cell lines
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A suggested starting range is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of the MAPK Pathway
This protocol allows for the assessment of this compound's effect on the phosphorylation of key proteins in the B-Raf signaling pathway.
Materials:
-
6-well plates
-
Selected cell lines
-
Complete culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
6-well plates
-
Selected cell lines
-
Complete culture medium
-
This compound stock solution
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: this compound inhibits the BRAF V600E signaling pathway.
References
How to dissolve and store HG6-64-1 for in vitro use
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG6-64-1 is a potent and highly selective inhibitor of B-Raf kinase.[1][2][3][4] It has demonstrated significant activity against the B-Raf V600E mutant, a common oncogenic driver in various cancers.[1][3][4] These application notes provide detailed protocols for the dissolution and storage of this compound for in vitro use, ensuring optimal performance and reproducibility in experimental settings.
Mechanism of Action
This compound selectively targets the B-Raf protein, a key component of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[1] This pathway is crucial for regulating cell proliferation, differentiation, and survival.[2][5][6][7] In cancer cells harboring the B-Raf V600E mutation, the pathway is constitutively active, leading to uncontrolled cell growth. This compound inhibits the kinase activity of B-Raf, thereby blocking downstream signaling to MEK and ERK and subsequently inhibiting tumor cell proliferation.[1]
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for the dissolution and storage of this compound.
Table 1: Solubility of this compound
| Solvent | Maximum Solubility | Molar Concentration (mM) | Notes |
| DMSO | 100 mg/mL | 173.11 | Use fresh, high-quality DMSO as it is hygroscopic, which can reduce solubility.[1] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | |
| Stock Solution (in DMSO) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Stock Solution (in DMSO) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 577.64 g/mol .
-
Calculation Example: For 1 mg of this compound: (1 mg) / (577.64 g/mol ) = 1.731 µmol (1.731 µmol) / (10 mmol/L) = 0.1731 mL = 173.1 µL of DMSO
-
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) or sonication can be used to aid dissolution if necessary.[5]
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics as required for your cell line.
-
Sterile microcentrifuge tubes or 96-well plates.
-
Calibrated pipettes.
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.
-
-
For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock solution 1:100 in cell culture medium.
-
Add the appropriate volume of the working solutions to your cell culture plates. For instance, for a final concentration of 1 µM in a 100 µL well, add 1 µL of a 100 µM working solution.
-
Mix gently by swirling the plate.
-
Incubate the cells for the desired duration of the experiment.
Visualizations
Signaling Pathway
Caption: The B-Raf/MEK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for the in vitro use of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. “RAF” neighborhood: Protein–protein interaction in the Raf/Mek/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-ERK after HG6-64-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG6-64-1 is a potent and selective inhibitor of B-Raf kinase, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] The Ras-Raf-MEK-ERK cascade plays a crucial role in regulating cell proliferation, differentiation, and survival.[3] In many cancers, mutations in the BRAF gene, such as the V600E mutation, lead to constitutive activation of the pathway, promoting uncontrolled cell growth.[4] this compound targets the activated B-Raf kinase, thereby inhibiting downstream signaling to MEK and subsequently Extracellular signal-Regulated Kinase (ERK).
The phosphorylation of ERK at Thr202 and Tyr204 is a critical event for its activation. Therefore, monitoring the levels of phosphorylated ERK (p-ERK) is a reliable method to assess the efficacy of B-Raf inhibitors like this compound. Western blotting is a widely used technique to detect and quantify changes in p-ERK levels in response to drug treatment.[5]
These application notes provide a comprehensive protocol for the treatment of cells with this compound and subsequent analysis of p-ERK levels by Western blot.
Data Presentation
The following table summarizes representative quantitative data on the effect of a B-Raf inhibitor on p-ERK levels in a cancer cell line harboring a BRAF mutation. The data is presented as the relative densitometry of the p-ERK band normalized to total ERK. This type of data can be generated using the protocols described below.
| This compound Concentration (µM) | Treatment Time (hours) | Fold Change in p-ERK/Total ERK Ratio (Normalized to Control) |
| 0 (Vehicle Control) | 1 | 1.00 |
| 0.01 | 1 | 0.65 |
| 0.1 | 1 | 0.20 |
| 1 | 1 | 0.05 |
| 10 | 1 | 0.02 |
| 0 (Vehicle Control) | 6 | 1.00 |
| 0.1 | 6 | 0.15 |
| 1 | 6 | 0.03 |
| 0 (Vehicle Control) | 24 | 1.00 |
| 0.1 | 24 | 0.10 |
| 1 | 24 | 0.02 |
Signaling Pathway and Experimental Workflow
B-Raf/MEK/ERK Signaling Pathway Inhibition by this compound
Caption: Inhibition of the B-Raf/MEK/ERK signaling pathway by this compound.
Western Blot Workflow for p-ERK Analysis
Caption: Workflow for Western blot analysis of p-ERK.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., A375 melanoma cells with BRAF V600E mutation) in complete growth medium at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): For some experiments, to reduce basal p-ERK levels, serum-starve the cells for 12-24 hours in a serum-free or low-serum (0.5-1%) medium before treatment.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store aliquots at -20°C or -80°C.
-
Treatment: Dilute the this compound stock solution to the desired final concentrations in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing this compound or vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 6, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Lysis and Protein Extraction
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each plate.[6]
-
Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[6]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, calculate the volume of each lysate needed to have an equal amount of protein for each sample (typically 20-40 µg per lane).
Western Blotting
-
Sample Preparation: Mix the calculated volume of cell lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 10% or 12%). Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-ERK (e.g., rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: After further washes with TBST, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
Membrane Stripping and Reprobing
-
Stripping: To normalize the p-ERK signal to the total amount of ERK protein, the same membrane can be stripped and reprobed. Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.[5]
-
Washing and Blocking: Wash the membrane thoroughly with TBST and then block again for 1 hour.
-
Reprobing: Incubate the membrane with a primary antibody against total ERK (e.g., mouse anti-p44/42 MAPK (Erk1/2)) overnight at 4°C.
-
Secondary Antibody and Detection: Repeat the washing, secondary antibody (HRP-conjugated anti-mouse), and detection steps as described above. A loading control, such as β-actin or GAPDH, should also be probed to ensure equal protein loading.
Densitometry and Data Analysis
-
Image Quantification: Quantify the band intensities from the Western blot images using densitometry software (e.g., ImageJ).
-
Normalization: For each sample, normalize the p-ERK band intensity to the corresponding total ERK band intensity. Further normalization to a loading control can also be performed.
-
Data Presentation: Express the results as a fold change relative to the vehicle-treated control group. Perform statistical analysis to determine the significance of the observed changes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. AKT upregulates B-Raf Ser445 phosphorylation and ERK1/2 activation in prostate cancer cells in response to androgen depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective RAF inhibitor impairs ERK1/2 phosphorylation and growth in mutant NRAS, vemurafenib-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HG6-64-1 in Combination with Other Kinase Inhibitors
A review of the currently available scientific literature did not yield specific data on the use of the B-Raf inhibitor HG6-64-1 in combination with other kinase inhibitors. While this compound is documented as a potent and selective inhibitor of the B-Raf V600E mutant, with an IC50 of 0.09 µM in B-Raf V600E transformed Ba/F3 cells, public domain research on its synergistic or combinatorial effects with other signaling inhibitors, such as MEK, PI3K, or EGFR inhibitors, appears to be limited or not yet published.[1][2][3][4]
Therefore, the following sections provide a generalized framework for approaching combination studies with a B-Raf inhibitor like this compound, based on established principles and protocols for similar compounds in the field of cancer research. The experimental designs and conceptual pathways are based on the known mechanisms of action of B-Raf inhibitors and the common resistance pathways that emerge during treatment.
Rationale for Combination Therapy
Targeted therapies, such as B-Raf inhibitors, have shown significant efficacy in cancers with specific mutations like BRAF V600E. However, resistance often develops through the activation of alternative signaling pathways. Combining a B-Raf inhibitor with inhibitors of these escape pathways is a rational strategy to enhance efficacy and delay the onset of resistance.
Common Combination Strategies for B-Raf Inhibitors:
-
B-Raf + MEK Inhibitors: This is a clinically validated combination. Dual inhibition of the MAPK pathway at different points can lead to a more profound and durable response.
-
B-Raf + PI3K/mTOR Inhibitors: The PI3K/AKT/mTOR pathway is a frequent bypass track for resistance to MAPK pathway inhibition.
-
B-Raf + Receptor Tyrosine Kinase (RTK) Inhibitors (e.g., EGFR inhibitors): Upregulation of RTKs can reactivate the MAPK and/or PI3K pathways, leading to resistance.
Below is a conceptual diagram illustrating the rationale for combining a B-Raf inhibitor with other kinase inhibitors.
References
Application Notes and Protocols for Lentiviral shRNA Knockdown of MCL1 with HG6-64-1 Treatment in A375 Melanoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of targeted molecular therapies with genetic modulation techniques such as RNA interference (RNAi) represents a powerful strategy to enhance anti-cancer efficacy and overcome drug resistance. This document provides detailed application notes and protocols for a synergistic approach combining the selective B-Raf inhibitor, HG6-64-1, with lentiviral-mediated short hairpin RNA (shRNA) knockdown of the anti-apoptotic protein, Myeloid Cell Leukemia 1 (MCL1).
The A375 human melanoma cell line, which harbors the activating BRAF V600E mutation, is highly dependent on the MAPK/ERK signaling pathway for proliferation and survival. While B-Raf inhibitors like this compound effectively target this pathway, cancer cells can develop resistance, often through the upregulation of pro-survival proteins like MCL1. By knocking down MCL1, we can lower the threshold for apoptosis, thereby increasing the sensitivity of A375 cells to this compound treatment.
These protocols outline the entire experimental workflow, from lentivirus production and stable cell line generation to drug treatment and downstream functional assays. The provided data, based on representative studies, illustrates the expected synergistic effects of this combination therapy on cell viability and apoptosis.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocols.
Table 1: MCL1 Knockdown Efficiency and Downstream Pathway Modulation
| Cell Line | Treatment | MCL1 Expression (% of Control) | p-ERK/Total ERK Ratio |
| A375-shScramble | DMSO | 100% | 1.00 |
| A375-shScramble | This compound (100 nM) | 102% | 0.25 |
| A375-shMCL1 | DMSO | 25% | 0.98 |
| A375-shMCL1 | This compound (100 nM) | 23% | 0.22 |
Table 2: Effects on Cell Viability (MTT Assay)
| Cell Line | Treatment | Cell Viability (% of DMSO Control) |
| A375-shScramble | DMSO | 100% |
| A375-shScramble | This compound (100 nM) | 65% |
| A375-shMCL1 | DMSO | 85% |
| A375-shMCL1 | This compound (100 nM) | 30% |
Table 3: Induction of Apoptosis (Annexin V/PI Staining)
| Cell Line | Treatment | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptotic Cells (%) |
| A375-shScramble | DMSO | 3.5 | 1.5 | 5.0 |
| A375-shScramble | This compound (100 nM) | 12.0 | 5.0 | 17.0 |
| A375-shMCL1 | DMSO | 8.0 | 3.0 | 11.0 |
| A375-shMCL1 | This compound (100 nM) | 35.0 | 15.0 | 50.0 |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Transduction of A375 Cells
This protocol describes the generation of lentiviral particles carrying shRNA against MCL1 (or a scramble control) and the subsequent transduction to create stable A375 cell lines.
Materials:
-
HEK293T cells
-
A375 cells
-
DMEM and RPMI-1640 culture media, supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid with shRNA insert (pLKO.1-puro-shMCL1 or pLKO.1-puro-shScramble)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin[1]
-
0.45 µm syringe filters
Procedure:
Day 1: Seeding HEK293T Cells for Transfection
-
Seed 4 x 10^6 HEK293T cells in a 10 cm dish with 10 mL of DMEM.
-
Incubate overnight at 37°C, 5% CO2. Cells should be ~70-80% confluent at the time of transfection.
Day 2: Transfection of HEK293T Cells
-
In a sterile tube, mix the plasmids: 5 µg pLKO.1 transfer plasmid (shMCL1 or shScramble), 3.75 µg psPAX2, and 1.25 µg pMD2.G.
-
Perform transfection according to the manufacturer's protocol for your chosen reagent.
-
Incubate for 16-24 hours at 37°C, 5% CO2.
Day 3: Change of Medium
-
Carefully remove the transfection medium and replace it with 10 mL of fresh, complete DMEM.
Day 4-5: Viral Supernatant Harvest
-
At 48 hours post-transfection, collect the virus-containing supernatant into a sterile conical tube.
-
Add 10 mL of fresh medium to the HEK293T cells.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
Filter the pooled supernatant through a 0.45 µm filter to remove any cellular debris. The viral particles can be used immediately or stored at -80°C.
Day 6: Transduction of A375 Cells
-
Seed 0.5 x 10^6 A375 cells in a 6-well plate with 2 mL of RPMI-1640 medium.
-
Allow cells to attach for 6-8 hours.
-
Add the viral supernatant to the A375 cells at various multiplicities of infection (MOIs). Add polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.
-
Incubate overnight at 37°C, 5% CO2.
Day 7: Medium Change
-
Remove the virus-containing medium and replace it with 2 mL of fresh, complete RPMI-1640 medium.
Day 8 onwards: Puromycin Selection
-
48 hours post-transduction, begin selection by adding puromycin to the medium. For A375 cells, a concentration of 1 µg/mL is typically effective.[1][2]
-
Replace the medium with fresh puromycin-containing medium every 2-3 days.
-
Continue selection for 7-10 days, until non-transduced control cells have all died.
-
Expand the surviving, resistant cell pools (A375-shScramble and A375-shMCL1) for subsequent experiments. Validate knockdown efficiency via Western blot (Protocol 3).
Protocol 2: this compound Treatment of Transduced A375 Cells
This protocol details the treatment of the stable knockdown cell lines with the B-Raf inhibitor this compound.
Materials:
-
A375-shScramble and A375-shMCL1 stable cell lines
-
RPMI-1640 complete medium
-
This compound (stock solution in DMSO)
-
Appropriate cell culture plates (96-well for MTT, 6-well for Western blot and apoptosis)
Procedure:
-
Seed the stable A375 cell lines into the appropriate culture plates at the required densities for each assay (see specific protocols below).
-
Allow cells to adhere and grow for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control. A typical final concentration for this compound is around its IC50, which for BRAF V600E inhibitors in A375 cells is approximately 100 nM.[3]
-
Remove the medium from the cells and add the medium containing either DMSO (vehicle control) or the desired concentration of this compound.
-
Incubate the cells for the desired time point (e.g., 48-72 hours) before proceeding with downstream assays.
Protocol 3: Western Blot Analysis for Protein Knockdown and Pathway Inhibition
This protocol is for assessing MCL1 knockdown and the inhibition of ERK phosphorylation.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MCL1, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
After treatment (Protocol 2), wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Normalize protein amounts (20-30 µg per lane) and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST, then apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensity using software like ImageJ, normalizing target proteins to a loading control (Actin).
Protocol 4: MTT Assay for Cell Viability
This colorimetric assay measures cell metabolic activity as an indicator of viability.
Materials:
-
Cells cultured and treated in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed 5,000 A375 cells per well in a 96-well plate and treat as described in Protocol 2 for 72 hours.[4]
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 5: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells cultured and treated in a 6-well plate
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed and treat A375 cells in 6-well plates as described in Protocol 2 for 48 hours.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
References
- 1. Gelsolin Contributes to the Motility of A375 Melanoma Cells and This Activity Is Mediated by the Fibrous Extracellular Matrix Protein Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BRAF-Inhibitor-Induced Metabolic Alterations in A375 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
HG6-64-1 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HG6-64-1, focusing on common solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of B-Raf, a serine/threonine-protein kinase that plays a critical role in the MAPK/ERK signaling pathway.[1][2][3] Specifically, it has been shown to be effective against B-Raf V600E mutant cells with an IC50 of 0.09 μM.[1][2][3] Dysregulation of the Raf/MEK/ERK pathway is implicated in various cancers, making inhibitors like this compound valuable research tools.[4][5][6]
Q2: I am observing precipitation after diluting my this compound DMSO stock solution into an aqueous buffer. What could be the cause?
This is a common issue due to the low aqueous solubility of this compound. Direct dilution of a concentrated DMSO stock into aqueous buffers can cause the compound to crash out of solution. The final concentration of DMSO and the specific buffer composition can significantly impact solubility. It is recommended to use a co-solvent system for preparing aqueous working solutions.
Q3: What are the recommended storage conditions for this compound stock solutions?
For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to protect the solutions from light and store them under nitrogen.[2] To avoid repeated freeze-thaw cycles, which can lead to product inactivation, it is best to aliquot the stock solution into smaller, single-use volumes.[2]
Q4: Can I use heat or sonication to dissolve my this compound?
Yes, if you observe precipitation or phase separation during the preparation of your working solution, applying heat and/or sonication can help facilitate dissolution.[2] When heating, it is advisable to warm the solution gently (e.g., to 60°C) to aid in solubilization.[2]
Troubleshooting Guide
Issue: My this compound is not dissolving in my desired aqueous solution for in vivo or in vitro experiments.
Solution: Due to its hydrophobic nature, this compound requires specific solvent formulations to achieve stable aqueous solutions. Below are detailed protocols and quantitative data to guide you.
Quantitative Solubility Data
| Solvent/Vehicle System | Achievable Concentration/Solubility | Solution Appearance | Reference |
| 100% DMSO | ≥ 75 mg/mL (~129.84 mM) | Clear Solution | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL (~5.19 mM) | Clear Solution | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 3 mg/mL (~5.19 mM) | Suspended Solution | [2] |
Note: For DMSO stock solutions, it is critical to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[1]
Experimental Protocols
Protocol 1: Co-Solvent System for a Clear Aqueous Solution
This protocol is suitable for preparing a clear working solution for administration.
Workflow for Preparing a Clear Aqueous Solution
Caption: Workflow for preparing a clear aqueous solution of this compound.
Detailed Steps: [2]
-
Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).
-
In a separate tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL.
-
This will result in a clear solution with a final concentration of ≥ 3 mg/mL. It is recommended to use this solution on the same day it is prepared.
Protocol 2: Formulation for a Suspended Aqueous Solution
This protocol is suitable for preparing a suspended solution, which can be used for oral or intraperitoneal injections.
Workflow for Preparing a Suspended Aqueous Solution
Caption: Workflow for preparing a suspended aqueous solution of this compound.
Detailed Steps: [2]
-
Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).
-
Prepare a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline.
-
In a separate tube, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly. This will result in a suspended solution with a final concentration of 3 mg/mL. If precipitation is observed, sonication may be required to ensure a uniform suspension.
-
It is recommended to use this solution on the same day it is prepared.
Signaling Pathway
This compound is an inhibitor of B-Raf, a key component of the Raf/MEK/ERK signaling pathway.
Raf/MEK/ERK Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Acquired Resistance to HG6-64-1
Disclaimer: This technical support guide is based on established principles of acquired resistance to targeted therapies, particularly B-Raf inhibitors. As of late 2025, specific published data on acquired resistance to HG6-64-1 in long-term culture is limited. The following content provides hypothetical scenarios, troubleshooting advice, and experimental protocols to guide researchers in this area.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the B-Raf kinase.[1][2][3] It is particularly effective against B-Raf V600E mutant cancer cells, where it blocks the downstream signaling of the MAPK/ERK pathway, leading to decreased cell proliferation and survival.[1][4]
Q2: I've been culturing my B-Raf V600E mutant cell line with this compound for several months, and now the cells are starting to grow again. What is happening?
This is a common phenomenon known as acquired resistance.[5][6][7] Cancer cells can develop mechanisms to evade the effects of a targeted therapy over time.[6][8] This often involves genetic or epigenetic changes that reactivate the inhibited pathway or activate alternative survival pathways.[8]
Q3: How long does it typically take for resistance to this compound to develop in cell culture?
The timeline for developing drug resistance can vary significantly, typically ranging from 3 to 18 months.[5] Factors influencing this include the specific cell line, the concentration of this compound used, and the culture conditions.
Q4: What are the potential mechanisms of resistance to B-Raf inhibitors like this compound?
Based on studies with other B-Raf inhibitors, resistance mechanisms can include:
-
Reactivation of the MAPK pathway: This can occur through various alterations, such as mutations in NRAS or KRAS, amplification of B-Raf, or mutations in downstream components like MEK1.[4]
-
Activation of bypass signaling pathways: Cancer cells may upregulate parallel signaling pathways, such as the PI3K/Akt pathway, to circumvent the B-Raf blockade.[4][6]
-
Changes in drug efflux: Increased expression of drug transporter proteins can pump this compound out of the cells, reducing its intracellular concentration.[5]
-
Phenotypic changes: Cells may undergo transitions, such as the epithelial-to-mesenchymal transition (EMT), which has been associated with drug resistance.[9][10]
Troubleshooting Guides
Problem 1: Decreased Sensitivity to this compound
Symptoms:
-
The IC50 value of this compound for your cell line has significantly increased.
-
You need to use a higher concentration of the drug to achieve the same level of growth inhibition.
Troubleshooting Steps:
-
Confirm the IC50 Shift: Perform a dose-response experiment to accurately determine the new IC50 of your cultured cells compared to a fresh, unexposed stock of the parental cell line.
-
Check for Contamination: Rule out microbial contamination (e.g., mycoplasma) which can affect cell health and drug response.[11]
-
Analyze MAPK Pathway Activation: Use Western blotting to check the phosphorylation status of key downstream proteins like MEK and ERK in the presence of this compound. Persistent phosphorylation suggests pathway reactivation.
-
Investigate Upstream Mutations: Sequence key genes like NRAS and KRAS for activating mutations, which are known to confer resistance to B-Raf inhibitors.
-
Assess for Bypass Pathways: Examine the activation of alternative pathways like PI3K/Akt by checking the phosphorylation of Akt.
Problem 2: Heterogeneous Cell Population
Symptoms:
-
You observe a mixed population of both sensitive (dying) and resistant (proliferating) cells in your culture dish after treatment with this compound.
Troubleshooting Steps:
-
Isolate Resistant Clones: Use single-cell cloning techniques (e.g., limiting dilution or FACS) to isolate and expand the resistant cell populations.
-
Characterize Individual Clones: Analyze the IC50 and molecular profiles of individual clones to determine if there are multiple mechanisms of resistance at play within the same population.
-
Consider Drug-Tolerant Persisters: A subpopulation of cells may be "drug-tolerant persisters," which are not genetically resistant but can survive initial drug treatment and later give rise to truly resistant clones.[12]
Quantitative Data Summary
The following tables represent hypothetical data that might be generated during the investigation of acquired resistance to this compound.
Table 1: Shift in this compound IC50 Over Time
| Cell Line | Culture Duration (Months) | This compound IC50 (µM) | Fold Change |
| Parental Cells | 0 | 0.09 | 1.0 |
| Resistant Line | 3 | 0.54 | 6.0 |
| Resistant Line | 6 | 2.16 | 24.0 |
| Resistant Line | 9 | 8.64 | 96.0 |
Table 2: Protein Expression and Phosphorylation in Parental vs. Resistant Cells
| Protein | Parental Cells (this compound treated) | Resistant Cells (this compound treated) |
| p-MEK | Low | High |
| p-ERK | Low | High |
| p-Akt | Low | Moderate to High |
| B-Raf V600E | High | High |
| NRAS | Wild-type | Q61K Mutation |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Initial Culture: Begin culturing the parental B-Raf V600E mutant cell line in their recommended growth medium.
-
Dose Escalation: Start by treating the cells with a low concentration of this compound (e.g., the IC20).
-
Subculture and Increase Dose: Once the cells have recovered and are proliferating, subculture them and gradually increase the concentration of this compound in the medium. This process can take several months.[5]
-
Establish a Resistant Line: Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., >1 µM).
-
Cryopreserve Stocks: At various stages of resistance development, cryopreserve cell stocks for future comparative studies.
Protocol 2: Western Blot Analysis of MAPK and PI3K/Akt Pathways
-
Cell Lysis: Lyse parental and resistant cells (both treated and untreated with this compound) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against total and phosphorylated forms of MEK, ERK, and Akt. Also, use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Visualizations
Caption: B-Raf signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for generating and characterizing this compound resistant cells.
Caption: Decision tree for troubleshooting acquired resistance to this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to targeted therapies as a multifactorial, gradual adaptation to inhibitor specific selective pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mapping the pathways of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acquired resistance to EGFR inhibitors is associated with a manifestation of stem cell-like properties in cancer cells [en-cancer.fr]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 12. Durable Suppression of Acquired MEK Inhibitor Resistance in Cancer by Sequestering MEK from ERK and Promoting Anti-Tumor T-cell Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HG6-64-1 and the MAPK Pathway
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the paradoxical activation of the Mitogen-Activated Protein Kinase (MAPK) pathway by the selective BRAF inhibitor, HG6-64-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective small-molecule inhibitor of the B-Raf kinase.[1][2][3][4] Its primary mechanism of action is to bind to the ATP-binding site of BRAF, particularly the V600E mutant, thereby inhibiting its kinase activity and downstream signaling in the MAPK pathway. This pathway, when constitutively activated by mutations such as BRAF V600E, is a key driver of cell proliferation and survival in many cancers.
Q2: What is paradoxical activation of the MAPK pathway and why does it occur with BRAF inhibitors like this compound?
Paradoxical activation is an unexpected increase in MAPK pathway signaling (e.g., increased phosphorylation of MEK and ERK) in response to a BRAF inhibitor.[5][6][7] This phenomenon is typically observed in cells with wild-type BRAF and an upstream activating mutation (e.g., in RAS) or growth factor stimulation. The binding of a BRAF inhibitor to one BRAF protomer in a dimer can promote the dimerization and transactivation of another RAF protomer (e.g., CRAF), leading to downstream signal propagation.[6][8]
Q3: In which experimental systems am I most likely to observe paradoxical activation with this compound?
You are most likely to observe paradoxical activation in cell lines that are BRAF wild-type but harbor mutations in upstream components of the MAPK pathway, such as KRAS or NRAS.[9] Additionally, cells stimulated with growth factors that activate receptor tyrosine kinases (RTKs) and subsequently RAS are prone to this effect. Conversely, in BRAF V600E mutant cells, where BRAF signals as a monomer, this compound is expected to act as an inhibitor.[8]
Q4: What are the potential downstream consequences of paradoxical MAPK pathway activation?
Paradoxical activation can lead to increased cell proliferation, survival, and potentially the development of secondary malignancies, which has been a concern with first-generation BRAF inhibitors in clinical settings.[6] In a research context, it can confound experimental results, leading to misinterpretation of the inhibitor's efficacy and mechanism of action.
Q5: How can I prevent or mitigate paradoxical activation in my experiments?
To mitigate paradoxical activation, consider the following:
-
Cell Line Selection: Use cell lines with a BRAF V600E mutation to study the inhibitory effects of this compound without the complication of paradoxical activation.
-
Co-treatment: Concurrent inhibition of a downstream component of the MAPK pathway, such as MEK, can abrogate paradoxical activation.[6]
-
Serum Starvation: In cell culture experiments, serum starvation prior to and during treatment can reduce upstream signaling from growth factors, thereby minimizing paradoxical activation.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Increased p-ERK/p-MEK levels upon this compound treatment in BRAF wild-type cells. | Paradoxical activation of the MAPK pathway due to upstream signaling (e.g., RAS mutation). | - Confirm the RAS mutation status of your cell line. - Perform experiments in serum-starved conditions. - Co-treat with a MEK inhibitor (e.g., Trametinib) to block downstream signaling. - Test this compound in a BRAF V600E mutant cell line to confirm its inhibitory activity. |
| This compound shows lower than expected efficacy in a cell viability assay. | The cell line may have intrinsic or acquired resistance mechanisms, or paradoxical activation may be promoting proliferation. | - Verify the BRAF and RAS mutation status of the cells. - Assess p-ERK levels to determine if paradoxical activation is occurring. - Consider combination therapy with a MEK or ERK inhibitor. |
| Inconsistent results between experimental replicates. | - Variability in cell confluence or serum concentration. - Degradation of this compound. | - Standardize cell seeding density and serum concentrations. - Prepare fresh stock solutions of this compound and store them appropriately. Aliquot to avoid repeated freeze-thaw cycles. |
| Off-target effects observed. | Although this compound is highly selective for BRAF, at high concentrations, off-target kinase inhibition is possible. | - Perform a dose-response experiment to determine the optimal concentration. - Use a kinase inhibitor panel to screen for off-target activities if unexpected phenotypes are observed. |
Quantitative Data Summary
| Compound | Target | IC50 | Cell Line |
| This compound | B-Raf V600E | 0.09 µM | Ba/F3 |
This data is based on published information and may vary depending on experimental conditions.[1][3][4]
Experimental Protocols
Western Blotting for Phospho-ERK
This protocol is for detecting the phosphorylation status of ERK1/2 as a readout for MAPK pathway activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a protein assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the signal using a chemiluminescent substrate.
-
Normalize the phospho-ERK signal to total ERK.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound.
-
Incubate for the desired time period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Plot the data as a percentage of the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Inhibition of the MAPK pathway by this compound in BRAF V600E mutant cells.
Caption: Mechanism of paradoxical MAPK pathway activation by this compound.
Caption: General experimental workflow for studying this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 8. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploiting Paradoxical Activation of Oncogenic MAPK Signaling by Targeting Mitochondria to Sensitize NRAS Mutant-Melanoma to Vemurafenib [mdpi.com]
Technical Support Center: Optimizing HG6-64-1 Dosage for In Vivo Studies
Disclaimer: There is limited publicly available in vivo data for the B-Raf inhibitor HG6-64-1. This guide provides general principles and strategies for optimizing the in vivo dosage of novel kinase inhibitors, using this compound as an example. The information provided here should be adapted based on your specific experimental needs and in consultation with relevant institutional animal care and use committees.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the B-Raf kinase.[1][2][3] It shows high activity against the B-Raf V600E mutant, which is a common oncogenic driver in several cancers, including melanoma.[1][2][3]
Q2: What is a recommended starting dose for in vivo studies with this compound?
A2: Without published in vivo studies, a specific starting dose cannot be definitively recommended. A common approach for a novel compound is to start with a dose range informed by its in vitro potency (IC50) and any available pharmacokinetic (PK) data for similar compounds. A pilot study with a wide dose range (e.g., 10, 30, and 100 mg/kg) is advisable to assess tolerability and preliminary efficacy.
Q3: How should I formulate this compound for in vivo administration?
A3: The formulation of this compound will depend on the route of administration. Based on supplier data, several formulations can be considered.[1][2] It is crucial to prepare fresh solutions daily and observe for any precipitation.[2]
Illustrative Formulation Examples:
| Formulation Component | Protocol 1 (for Oral/IP Injection)[2] | Protocol 2 (for Oral/IP Injection)[2] | Protocol 3 (for Oral Gavage)[1] |
| Solvent 1 | 10% DMSO | 10% DMSO | 5% DMSO |
| Solvent 2 | 40% PEG300 | 90% (20% SBE-β-CD in Saline) | - |
| Solvent 3 | 5% Tween-80 | - | - |
| Vehicle | 45% Saline | - | 95% Corn Oil |
| Achievable Concentration | ≥ 3 mg/mL (clear solution) | 3 mg/mL (suspended solution) | Not specified |
| Notes | Prepare fresh daily. | May require sonication to aid dissolution. | Mix evenly and use immediately. |
Q4: What are the potential signs of toxicity I should monitor for?
A4: Common signs of toxicity for kinase inhibitors in animal models include weight loss, lethargy, ruffled fur, and gastrointestinal issues. It is essential to establish a toxicity monitoring plan that includes daily animal health checks and body weight measurements. A pilot dose-escalation study is the best way to determine the maximum tolerated dose (MTD).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor drug solubility/precipitation in formulation | Improper solvent system or concentration too high. | - Try alternative formulations as suggested in the FAQ section.- Use sonication or gentle heating to aid dissolution, but be mindful of compound stability.- Prepare a more dilute solution if possible. |
| No observable therapeutic effect in xenograft model | - Insufficient dosage.- Poor bioavailability.- Inappropriate animal model.- Drug resistance. | - Perform a dose-escalation study to determine if a higher, well-tolerated dose is more effective.- Conduct pharmacokinetic (PK) studies to assess drug exposure in plasma and tumor tissue.- Ensure your xenograft model expresses the target (B-Raf V600E).- Investigate potential mechanisms of resistance. |
| Significant animal toxicity (e.g., >15% weight loss) | Dose is above the Maximum Tolerated Dose (MTD). | - Reduce the dosage.- Consider a different dosing schedule (e.g., intermittent vs. daily dosing).- Evaluate if the formulation vehicle is contributing to the toxicity. |
| High variability in tumor growth inhibition between animals | - Inconsistent drug administration.- Variability in tumor implantation and initial size.- Heterogeneity of the xenograft model. | - Ensure consistent formulation and administration techniques.- Standardize the tumor implantation procedure and randomize animals into treatment groups based on initial tumor volume.- If using patient-derived xenografts (PDXs), be aware of inherent inter-tumoral heterogeneity. |
Experimental Protocols
Protocol 1: Pilot Dose Escalation and Tolerability Study
-
Animal Model: Use a relevant mouse strain for your xenograft model (e.g., nude or SCID mice).
-
Group Allocation: Divide animals into groups (n=3-5 per group), including a vehicle control group and at least three dose levels of this compound (e.g., 10, 30, 100 mg/kg).
-
Drug Administration: Administer this compound and vehicle according to your chosen route (e.g., oral gavage) and schedule (e.g., daily) for 14 days.
-
Monitoring:
-
Record body weight and clinical signs of toxicity daily.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform gross necropsy and collect major organs for histopathological examination.
-
-
Endpoint: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not induce significant toxicity (e.g., >15-20% body weight loss or other severe clinical signs).
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
-
Cell Line/Tumor Model: Use a cancer cell line with a known B-Raf V600E mutation (e.g., A375 melanoma).
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice.
-
Group Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment groups (n=8-10 per group) with similar average tumor volumes.
-
Treatment Groups:
-
Vehicle Control
-
This compound at one or two dose levels below the MTD.
-
Positive Control (optional, e.g., a clinically approved B-Raf inhibitor).
-
-
Drug Administration: Administer the compounds daily (or as determined by PK studies).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). Euthanize animals and collect tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK).
Visualizations
Caption: Mechanism of action of this compound in the B-Raf signaling pathway.
Caption: A general experimental workflow for in vivo evaluation of this compound.
Caption: Logical relationships in troubleshooting in vivo this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming HG6-64-1 Resistance in Melanoma Cells
Disclaimer: HG6-64-1 is a potent and selective B-Raf inhibitor. While specific resistance mechanisms to this compound are not extensively documented in publicly available literature, the information provided here is based on the well-established mechanisms of resistance to the broader class of BRAF inhibitors in melanoma. These troubleshooting guides and FAQs are intended to serve as a starting point for researchers encountering resistance to this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent and selective inhibitor of the B-Raf kinase. In melanoma cells harboring a BRAF V600 mutation, the MAPK/ERK signaling pathway is constitutively active, driving cell proliferation and survival. This compound specifically targets and inhibits the mutated BRAF protein, leading to the downregulation of the MAPK pathway and subsequent cancer cell death.
Q2: My melanoma cells are showing decreased sensitivity to this compound. What are the potential reasons?
Decreased sensitivity or acquired resistance to BRAF inhibitors like this compound is a common phenomenon. The primary mechanisms can be broadly categorized into two groups:
-
Reactivation of the MAPK Pathway: The cancer cells find ways to reactivate the MAPK/ERK pathway despite the presence of the BRAF inhibitor.
-
Activation of Bypass Pathways: The cells activate alternative signaling pathways to promote survival and proliferation, rendering the inhibition of the BRAF pathway less effective.
Q3: How can I determine if the MAPK pathway is reactivated in my resistant cells?
You can assess the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK. A common method is Western blotting. If you observe a recovery of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) in your this compound-treated resistant cells compared to sensitive parental cells, it indicates pathway reactivation.
Q4: What are the common mechanisms of MAPK pathway reactivation?
Several genetic and non-genetic alterations can lead to MAPK pathway reactivation, including:
-
NRAS mutations: Activating mutations in NRAS, upstream of BRAF, can reactivate the pathway.
-
BRAF amplification: Increased copies of the mutant BRAF gene can overcome the inhibitory effect of the drug.
-
BRAF splice variants: Alternative splicing of the BRAF gene can produce protein variants that are less sensitive to inhibitors.
-
MEK1/2 mutations: Mutations in the downstream kinase MEK can lead to its constitutive activation.[1][2]
-
Loss of NF1: Neurofibromin 1 (NF1) is a negative regulator of RAS. Its loss leads to increased RAS activity and subsequent MAPK pathway activation.[3]
Q5: What are the key bypass pathways involved in resistance to BRAF inhibitors?
The most prominent bypass pathway is the PI3K/AKT/mTOR pathway . Activation of this pathway can promote cell survival and proliferation independently of the MAPK pathway.[4][5]
Q6: How can I check for the activation of the PI3K/AKT pathway in my resistant cells?
Similar to the MAPK pathway, you can use Western blotting to check the phosphorylation status of key proteins in the PI3K/AKT pathway, such as AKT (at Ser473) and S6 ribosomal protein. Increased phosphorylation of these proteins in resistant cells suggests the activation of this bypass pathway.
Q7: What can cause the activation of the PI3K/AKT pathway?
Activation of the PI3K/AKT pathway can be triggered by:
-
Loss of PTEN: PTEN is a tumor suppressor that negatively regulates the PI3K/AKT pathway. Its loss leads to pathway hyperactivation.[5]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs like PDGFRβ, IGF-1R, and EGFR can stimulate the PI3K/AKT pathway.[3][6][7]
-
PIK3CA or AKT mutations: Activating mutations in the genes encoding PI3K (PIK3CA) or AKT can lead to constitutive pathway activation.[8]
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy in long-term cell culture.
| Potential Cause | Troubleshooting/Verification Steps | Suggested Next Steps |
| Emergence of a resistant subpopulation | Perform a dose-response curve (IC50 determination) on the current cell line and compare it to the parental, sensitive cell line. | If IC50 has significantly increased, proceed to investigate the mechanism of resistance (see Issue 2 and 3). |
| Drug instability | Ensure proper storage of this compound stock solutions (e.g., at -80°C in DMSO). Prepare fresh working dilutions for each experiment. | If drug instability is suspected, purchase a new batch of the compound and repeat key experiments. |
| Cell line contamination or misidentification | Perform cell line authentication (e.g., STR profiling). | If the cell line is contaminated or misidentified, discard the culture and start with a fresh, authenticated stock. |
Issue 2: Investigating MAPK Pathway Reactivation in Resistant Cells.
| Potential Mechanism | Experimental Verification | Potential Therapeutic Strategy |
| NRAS mutation | Sequence the NRAS gene in resistant and parental cells. | Combine this compound with a MEK inhibitor (e.g., Trametinib). |
| BRAF amplification | Perform qPCR or FISH to assess BRAF gene copy number. | Increase the concentration of this compound or combine with a downstream inhibitor (MEK inhibitor). |
| MEK1/2 mutation | Sequence the MEK1 and MEK2 genes. | Combine this compound with an ERK inhibitor. |
Issue 3: Investigating Bypass Pathway Activation in Resistant Cells.
| Potential Mechanism | Experimental Verification | Potential Therapeutic Strategy |
| PI3K/AKT pathway activation | Western blot for p-AKT (Ser473) and p-S6. | Combine this compound with a PI3K inhibitor (e.g., GDC-0941) or an AKT inhibitor (e.g., MK-2206). |
| Loss of PTEN expression | Western blot for PTEN protein. Sequence the PTEN gene for mutations. | Combine this compound with a PI3K or AKT inhibitor. |
| Upregulation of RTKs (e.g., PDGFRβ, IGF-1R) | Western blot or qPCR for the respective RTKs. | Combine this compound with an inhibitor of the upregulated RTK. |
Data on Combination Therapies to Overcome BRAF Inhibitor Resistance
The combination of a BRAF inhibitor with a MEK inhibitor is a clinically validated strategy to overcome and delay resistance.[2][9][10]
Table 1: Clinical Trial Data for BRAF and MEK Inhibitor Combinations
| Trial (Combination) | Metric | BRAFi + MEKi | BRAFi Monotherapy |
| COMBI-d (Dabrafenib + Trametinib) | Objective Response Rate (ORR) | 69% | 53% |
| Progression-Free Survival (PFS) | 11.0 months | 8.8 months | |
| Overall Survival (OS) at 2 years | 51% | 42% | |
| coBRIM (Vemurafenib + Cobimetinib) | Objective Response Rate (ORR) | 69.6% | 50% |
| Progression-Free Survival (PFS) | 12.3 months | 7.2 months | |
| Overall Survival (OS) | 22.3 months | 17.4 months |
Data compiled from multiple sources.[11]
Experimental Protocols
Protocol 1: Western Blotting for Pathway Activation
-
Cell Lysis:
-
Culture sensitive and resistant melanoma cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., p-ERK, total ERK, p-AKT, total AKT, PTEN, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL detection system.
-
Protocol 2: Cell Viability Assay (IC50 Determination)
-
Cell Seeding:
-
Seed melanoma cells in a 96-well plate at a density of 3,000-5,000 cells per well.
-
Allow cells to attach overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound.
-
Treat the cells with a range of drug concentrations for 72 hours.
-
-
Viability Measurement:
-
Add a viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™) to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control.
-
Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Mechanism of action of this compound on the MAPK signaling pathway.
Caption: Common mechanisms of resistance to BRAF inhibitors.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Resistant mechanisms to BRAF inhibitors in melanoma - Manzano - Annals of Translational Medicine [atm.amegroups.org]
- 4. mdpi.com [mdpi.com]
- 5. BRAF inhibitors: resistance and the promise of combination treatments for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of melanoma resistance to treatment with BRAF and MEK inhibitors | Bartnik | Nowotwory. Journal of Oncology [journals.viamedica.pl]
- 8. Resistance to BRAF inhibition in BRAF-mutant colon cancer can be overcome with PI3K inhibition or demethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. targetedonc.com [targetedonc.com]
Troubleshooting inconsistent results with HG6-64-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing HG6-64-1 effectively in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective inhibitor of the B-Raf kinase.[1][2][3] Its primary mechanism of action is the inhibition of the B-Raf V600E mutant, a common mutation in various cancers, with a reported half-maximal inhibitory concentration (IC50) of 0.09 μM in B-Raf V600E transformed Ba/F3 cells.[1][2][3] By inhibiting this mutant kinase, this compound blocks the downstream signaling of the mitogen-activated protein kinase (MAPK) pathway, which is constitutively active in cancers harboring this mutation.[4][5]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial for maintaining the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Protect from light and store under a nitrogen atmosphere.[1]
Q3: How should I prepare working solutions of this compound for in vitro and in vivo experiments?
The preparation of working solutions depends on the specific experimental requirements.
-
In Vitro Assays: For cell-based assays, a stock solution in DMSO is commonly used.[2] Freshly opened, moisture-free DMSO should be used as its hygroscopic nature can reduce the solubility of the compound.[2] The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
-
In Vivo Experiments: For animal studies, specific formulations are required to ensure solubility and bioavailability. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline or corn oil.[1][2] It is critical to prepare these solutions freshly and use them immediately for optimal results.[2] Heating and/or sonication can aid in dissolution if precipitation occurs.[1]
Troubleshooting Inconsistent Results
Inconsistent experimental outcomes can arise from various factors. This section addresses common issues encountered when working with this compound and similar kinase inhibitors.
Problem 1: My IC50 value for this compound in a cellular assay is significantly higher than the reported 0.09 μM.
Several factors can contribute to a discrepancy between the observed IC50 in your cellular assay and the value reported from a biochemical or specific cell-based assay.
-
Cell Line Differences: The sensitivity to a kinase inhibitor can vary significantly between different cell lines. This can be due to the presence of drug efflux pumps, differences in membrane permeability, or variations in downstream signaling pathways.
-
Assay Type and Endpoint: The type of assay used (e.g., MTT, CellTiter-Glo, colony formation) and the endpoint measured (e.g., cell viability, proliferation, apoptosis) can influence the calculated IC50.
-
Experimental Conditions: Factors such as cell density, serum concentration in the culture medium, and incubation time can all impact the apparent potency of the inhibitor.
-
Biochemical vs. Cellular Assays: It is common for IC50 values from biochemical assays (using purified enzymes) to be lower than those from cellular assays.[6][7] This is because the complex intracellular environment, including high ATP concentrations and the presence of other interacting proteins, is not replicated in a test tube.[6]
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Problem 2: I am observing paradoxical activation of the MAPK pathway at certain concentrations of this compound.
Paradoxical activation of the MAPK pathway is a known phenomenon for some RAF inhibitors, particularly in cells with wild-type B-Raf and an upstream activating mutation (e.g., in RAS).[8] This occurs because the inhibitor can promote the dimerization of RAF proteins, leading to the transactivation of uninhibited RAF monomers and subsequent downstream signaling.
Signaling Pathway Illustrating Paradoxical Activation
Caption: Paradoxical activation of the MAPK pathway by a RAF inhibitor in RAS-mutant cells.
To investigate this:
-
Cell Line Selection: Use cell lines with a known B-Raf and RAS mutation status. Paradoxical activation is more likely in B-Raf wild-type, RAS-mutant cells.
-
Western Blot Analysis: Perform a western blot to analyze the phosphorylation status of MEK and ERK across a range of this compound concentrations. An increase in p-MEK and p-ERK at certain concentrations would indicate paradoxical activation.
Problem 3: My cells are developing resistance to this compound over time.
Acquired resistance is a common challenge with targeted therapies like B-Raf inhibitors.[5] Resistance can develop through various mechanisms:
-
Secondary Mutations: Mutations in the B-Raf gene or other downstream components of the MAPK pathway (e.g., MEK) can prevent the inhibitor from binding or reactivate the pathway.[9]
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked B-Raf pathway, such as the PI3K/Akt pathway or through receptor tyrosine kinases (RTKs).[5]
-
Upregulation of the Target: Increased expression of the B-Raf V600E protein can overcome the inhibitory effect of the compound.
Investigating Resistance Mechanisms
Caption: A workflow to investigate and identify potential resistance mechanisms to this compound.
Experimental Protocols
Detailed Methodology: Western Blot for MAPK Pathway Activation
This protocol is designed to assess the phosphorylation status of key proteins in the MAPK pathway following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., A375, a B-Raf V600E mutant melanoma cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 μM) for a specified time (e.g., 1, 6, or 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 μL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 μg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection system.[4]
-
Quantitative Data Summary
At present, publicly available quantitative data for this compound is limited. The primary reported value is its IC50.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 0.09 μM | B-Raf V600E transformed Ba/F3 cells | [1][2][3] |
This table will be updated as more quantitative data becomes available.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. Cellular and Molecular Effects of Targeting the CBP/β-Catenin Interaction with PRI-724 in Melanoma Cells, Drug-Naïve and Resistant to Inhibitors of BRAFV600 and MEK1/2 [mdpi.com]
- 5. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MAP kinase pathway alterations in BRAF-mutant melanoma patients with acquired resistance to combined RAF/MEK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HG6-64-1 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of the B-Raf inhibitor HG6-64-1 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the B-Raf kinase.[1][2][3] Specifically, it has been shown to have an IC50 of 0.09 μM on B-Raf V600E transformed Ba/F3 cells.[1][2][3] By inhibiting B-Raf, this compound can disrupt downstream signaling pathways, such as the MAPK/ERK pathway, which is often constitutively active in certain cancers.
Q2: What are the common signs of toxicity to monitor in animal models treated with this compound?
-
Weight loss
-
Reduced food and water intake
-
Lethargy and changes in posture
-
Ruffled fur
-
Gastrointestinal issues (e.g., diarrhea)
-
Skin abnormalities
-
Changes in blood parameters (e.g., anemia, neutropenia)
It is crucial to establish a baseline for these parameters before starting the experiment and to monitor the animals daily.
Q3: How can I select an appropriate starting dose for my in vivo experiments with this compound?
A3: Selecting an appropriate starting dose is critical to minimizing toxicity. A common approach is to start with a dose-range finding (DRF) study. This involves administering a wide range of doses to a small number of animals to identify a maximum tolerated dose (MTD). It is advisable to start with doses that are a fraction of the in vitro IC50, taking into account potential differences in bioavailability and metabolism.[4] An understanding of the systemic exposure through toxicokinetic approaches can also guide more appropriate dose level selection.[5]
Q4: What are the recommended vehicles for formulating this compound for in vivo administration?
A4: The choice of vehicle can significantly impact the solubility, bioavailability, and toxicity of a compound. For this compound, several formulation protocols have been suggested for achieving a clear or suspended solution suitable for in vivo use.[1][2] Common components in these formulations include:
-
DMSO
-
PEG300
-
Tween-80
-
Corn oil
-
Saline
-
20% SBE-β-CD in Saline
It is essential to test the tolerability of the chosen vehicle in a control group of animals, as the vehicle itself can sometimes cause adverse effects.
Troubleshooting Guides
Issue 1: Animals are showing significant weight loss and lethargy at the initial dose.
| Possible Cause | Troubleshooting Step |
| The initial dose is too high. | Reduce the dose by 50% or more in the next cohort of animals. |
| The formulation is not well-tolerated. | Test the vehicle alone in a control group to rule out vehicle-induced toxicity. Consider trying an alternative formulation. |
| The dosing frequency is too high. | Decrease the frequency of administration (e.g., from once daily to every other day). |
| Off-target effects of the compound. | Conduct further in vitro profiling to identify potential off-target activities. |
Issue 2: The compound is precipitating out of solution upon administration.
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound in the chosen vehicle. | Try a different formulation. For example, if a saline-based solution is problematic, a lipid-based formulation like corn oil might improve solubility.[1] |
| The concentration of the compound is too high for the vehicle. | Lower the concentration of the stock solution or the final dosing solution. |
| The temperature of the formulation is too low. | Gently warm the formulation to body temperature before administration, ensuring the compound remains stable at that temperature. |
Issue 3: Inconsistent efficacy is observed between animals in the same treatment group.
| Possible Cause | Troubleshooting Step |
| Inaccurate dosing due to improper technique. | Ensure all personnel are properly trained in the administration technique (e.g., oral gavage, intraperitoneal injection). |
| Variability in drug absorption and metabolism between animals. | Increase the number of animals per group to improve statistical power. Consider monitoring plasma levels of the compound to assess exposure. |
| The formulation is not homogenous. | Ensure the formulation is thoroughly mixed before each administration. If it is a suspension, vortex it immediately before drawing it into the syringe. |
Data Presentation
Table 1: Example Dose-Range Finding Study Data Sheet
| Animal ID | Dose (mg/kg) | Body Weight (Day 0) | Body Weight (Day 3) | % Change in Body Weight | Clinical Signs of Toxicity |
| 1-1 | 10 | ||||
| 1-2 | 10 | ||||
| 2-1 | 30 | ||||
| 2-2 | 30 | ||||
| 3-1 | 100 | ||||
| 3-2 | 100 | ||||
| Vehicle-1 | 0 | ||||
| Vehicle-2 | 0 |
Table 2: Example Formulation Tolerability Study Data Sheet
| Animal ID | Formulation | Body Weight (Day 0) | Body Weight (Day 5) | % Change in Body Weight | Local Site Reactions | Other Clinical Signs |
| A-1 | Vehicle A | |||||
| A-2 | Vehicle A | |||||
| B-1 | Vehicle B | |||||
| B-2 | Vehicle B | |||||
| C-1 | Saline | |||||
| C-2 | Saline |
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study
-
Animal Model: Select a relevant animal model (e.g., mice or rats) for the study.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group (n=2-3 animals per group).
-
Dose Selection: Choose a range of doses based on in vitro data and literature on similar compounds. A common starting point is 10, 30, and 100 mg/kg.
-
Formulation Preparation: Prepare the this compound formulation and the vehicle control according to a validated protocol.
-
Administration: Administer the compound or vehicle via the intended route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including body weight, food and water intake, and general appearance.
-
Data Collection: Record all observations systematically.
-
Endpoint: The study can be terminated after a predefined period (e.g., 7-14 days), or earlier if severe toxicity is observed. The highest dose that does not cause significant toxicity is considered the Maximum Tolerated Dose (MTD).
Protocol 2: Formulation Optimization and Tolerability
-
Objective: To identify a well-tolerated vehicle for in vivo administration of this compound.
-
Vehicle Preparation: Prepare several different formulations of this compound as well as the corresponding vehicles without the compound.
-
Group Allocation: Assign animals to different vehicle groups (n=3-5 animals per group).
-
Administration: Administer the vehicles to the respective groups at the same volume and frequency planned for the efficacy studies.
-
Monitoring: Observe the animals for any adverse reactions at the injection site (for parenteral routes) and for systemic signs of toxicity for at least 5-7 days.
-
Selection Criteria: The optimal vehicle should not induce any significant clinical signs of toxicity, inflammation at the injection site, or behavioral changes in the animals.
Visualizations
Caption: B-Raf signaling pathway and potential off-target toxicity of this compound.
Caption: Experimental workflow for assessing and minimizing toxicity.
References
Validation & Comparative
A Comparative Guide to BRAF V600E Inhibitors: Vemurafenib vs. HG6-64-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors targeting the BRAF V600E mutation in melanoma: vemurafenib, an FDA-approved therapeutic, and HG6-64-1, a potent preclinical compound. While extensive data is available for vemurafenib, publicly accessible, peer-reviewed preclinical data on this compound is limited. This document summarizes the known information for both compounds and outlines the standard experimental protocols required for a direct, head-to-head comparison.
Introduction to BRAF V600E and Targeted Therapy
The BRAF V600E mutation is a key driver in approximately 50% of cutaneous melanomas, leading to constitutive activation of the MAP kinase (MAPK) signaling pathway and uncontrolled cell proliferation.[1] This has made the BRAF V600E protein a prime target for therapeutic intervention. Vemurafenib was a pioneering, first-in-class selective inhibitor of mutated BRAF, demonstrating significant clinical benefit.[2] this compound is described as a highly potent and selective preclinical inhibitor of BRAF.
Mechanism of Action
Both vemurafenib and this compound are small molecule inhibitors that target the ATP-binding domain of the BRAF V600E kinase. By binding to this site, they prevent the phosphorylation and subsequent activation of MEK1/2, which in turn prevents the activation of ERK1/2. The inhibition of this signaling cascade leads to a halt in cell proliferation and the induction of apoptosis in BRAF V600E-mutant melanoma cells.
Caption: Inhibition of the MAPK signaling pathway by BRAF V600E inhibitors.
Performance Data
This compound: A Preclinical Profile
This compound is documented as a potent and selective B-Raf inhibitor.[3][4][5] The primary available quantitative data point is its half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay System | IC50 | Source |
| This compound | B-Raf V600E | Transformed Ba/F3 cells | 0.09 µM | [3][4][5] |
Further peer-reviewed preclinical data on this compound, including its effects on human melanoma cell lines, downstream signaling, and in vivo efficacy, are not extensively available in the public domain.
Vemurafenib: Preclinical and Clinical Profile
Vemurafenib has been extensively characterized in both preclinical models and clinical trials.
Table 1: Preclinical Activity of Vemurafenib in BRAF V600E Melanoma Cell Lines
| Cell Line | IC50 (µM) | Effect on pERK | Reference |
| A375 | < 1 | Inhibition | [6] |
| Malme-3M | < 1 | Inhibition | [6] |
| SK-MEL-28 | < 1 | Inhibition | [6] |
| WM266.4 | < 1 | Inhibition | [6] |
| Colo829 | 1 - 10 | Inhibition | [6] |
| M14 | 1 - 10 | Inhibition | [6] |
| Hs294T | 1 - 10 | Inhibition | [6] |
| A2058 | > 10 (Resistant) | Inhibition | [6] |
| SK-MEL-5 | > 10 (Resistant) | Inhibition | [6] |
| MeWo | > 10 (BRAF WT) | No effect | [6] |
Table 2: Clinical Efficacy of Vemurafenib in BRAF V600E Metastatic Melanoma (BRIM-3 Study)
| Parameter | Vemurafenib | Dacarbazine | Hazard Ratio (95% CI) | p-value |
| Overall Survival (6 months) | 84% | 64% | 0.37 (0.26-0.55) | <0.001 |
| Progression-Free Survival (Median) | 5.3 months | 1.6 months | 0.26 (0.20-0.33) | <0.001 |
| Objective Response Rate | 48% | 5% | - | <0.001 |
Source: Chapman, P. B., et al. (2011). Improved survival with vemurafenib in melanoma with BRAF V600E mutation. New England Journal of Medicine, 364(26), 2507-2516.
Mechanisms of Resistance to Vemurafenib
Despite initial efficacy, most patients develop resistance to vemurafenib. Several mechanisms have been identified:
-
Reactivation of the MAPK Pathway:
-
Mutations in NRAS or MEK1.
-
BRAF V600E amplification.
-
Expression of BRAF splice variants.
-
-
Activation of Bypass Pathways:
-
Upregulation of receptor tyrosine kinases (e.g., PDGFRβ, IGF-1R).
-
Activation of the PI3K/AKT pathway.
-
References
- 1. broadinstitute.org [broadinstitute.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the BRAF Inhibitors HG6-64-1 and PLX4720
In the landscape of targeted cancer therapy, inhibitors of the BRAF kinase, particularly for the prevalent V600E mutation, have become a cornerstone in the treatment of melanoma and other malignancies. This guide provides a detailed comparison of two such inhibitors: HG6-64-1 and PLX4720. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their reported efficacy, mechanisms of action, and the experimental data supporting their activity.
Mechanism of Action
Both this compound and PLX4720 are potent and selective inhibitors of the B-Raf serine/threonine kinase.[1][2] Their primary target is the constitutively active BRAF V600E mutant protein, a key driver in the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival in many cancers.[2][3] By binding to the ATP-binding site of the BRAF V600E kinase, these inhibitors block its activity, leading to the downregulation of the downstream signaling cascade, ultimately resulting in cell cycle arrest and apoptosis in BRAF V600E-positive cancer cells.[2][3]
Data Presentation
The following tables summarize the available quantitative data for this compound and PLX4720, focusing on their in vitro efficacy. It is important to note that direct head-to-head comparative studies are not publicly available. The data presented is compiled from independent studies, and experimental conditions may vary.
Table 1: In Vitro Biochemical and Cellular Efficacy
| Compound | Target | Assay Type | Cell Line | IC50 / GI50 | Reference |
| This compound | B-Raf V600E | Cellular Proliferation | Ba/F3 | 0.09 µM | [4] |
| PLX4720 | B-Raf V600E | Biochemical | - | 13 nM (0.013 µM) | [2][3][5] |
| B-Raf (wild-type) | Biochemical | - | 160 nM (0.16 µM) | [5] | |
| ERK Phosphorylation | Cellular | BRAF V600E mutant cell lines | 14-46 nM (0.014-0.046 µM) | [2] | |
| Cell Growth | Cellular | COLO205 (colorectal cancer) | 0.31 µM | [1] | |
| Cell Growth | Cellular | A375 (melanoma) | 0.50 µM | [1] | |
| Cell Growth | Cellular | WM2664 (melanoma) | 1.5 µM | [1] | |
| Cell Growth | Cellular | COLO829 (melanoma) | 1.7 µM | [1] |
Table 2: In Vivo Efficacy of PLX4720 in Xenograft Models
| Cell Line (Cancer Type) | Dosing Regimen | Tumor Growth Inhibition | Reference |
| 1205Lu (Melanoma, BRAF V600E) | 100 mg/kg, twice daily | Almost complete elimination of xenografts | [2][6] |
| C8161 (Melanoma, wild-type BRAF) | 100 mg/kg, twice daily | No activity | [2][6] |
| 8505c (Thyroid Cancer, BRAF V600E) | 30 mg/kg/day | >90% inhibition | [2][6] |
No in vivo data for this compound was publicly available at the time of this review.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in this guide.
PLX4720 In Vitro Kinase Assay
The enzymatic activity of BRAF kinases was determined by measuring the phosphorylation of a biotinylated-MEK protein substrate using AlphaScreen technology.
-
Reaction Setup : 20 µL reactions were prepared in a buffer containing 20 mM Hepes (pH 7.0), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.
-
Components : Each reaction contained 0.1 ng of the respective BRAF enzyme (wild-type or V600E mutant), 100 nM of biotin-MEK substrate, and varying concentrations of ATP and PLX4720.
-
Incubation : Reactions were carried out at room temperature for time points ranging from 2 to 30 minutes.
-
Stopping the Reaction : The reaction was stopped by adding 5 µL of a solution containing 20 mM Hepes (pH 7.0), 200 mM NaCl, 80 mM EDTA, and 0.3% BSA.
-
Detection : The stop solution also contained a phospho-MEK antibody, Streptavidin-coated Donor beads, and Protein A Acceptor beads. After a 30-minute pre-incubation of the antibody and beads, the mixture was added to the reaction. The plates were incubated for one hour at room temperature before being read on an AlphaQuest reader.[1][6][7]
PLX4720 Cellular Proliferation and Viability Assays
The effect of PLX4720 on the growth of various cancer cell lines was assessed using either the CellTiter-Glo Luminescent Cell Viability Assay or the MTT assay.
-
Cell Plating : Cells were seeded in 96-well plates at an appropriate density.
-
Treatment : After allowing the cells to adhere, they were treated with various concentrations of PLX4720 dissolved in DMSO.
-
Incubation : The cells were incubated for 24, 48, or 72 hours.
-
Measurement :
-
CellTiter-Glo : This assay measures ATP levels as an indicator of cell viability. The reagent was added to the wells, and luminescence was measured according to the manufacturer's protocol.[6]
-
MTT Assay : This colorimetric assay measures the metabolic activity of cells. MTT reagent was added to the wells, and after a designated incubation period, the resulting formazan crystals were solubilized, and the absorbance was read at a specific wavelength.[8]
-
This compound Cellular Proliferation Assay (B-Raf V600E transformed Ba/F3 cells)
While a specific, detailed protocol for the IC50 determination of this compound is not publicly available, the use of Ba/F3 cells provides insight into the likely methodology. Ba/F3 is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation. Transformation with a constitutively active kinase like BRAF V600E can render these cells IL-3 independent.
-
Cell Culture : B-Raf V600E transformed Ba/F3 cells were cultured in the absence of IL-3.
-
Treatment : Cells were treated with increasing concentrations of this compound.
-
Proliferation Assessment : Cell proliferation was likely measured after a set incubation period (e.g., 48-72 hours) using a standard method such as:
Mandatory Visualization
Signaling Pathway Inhibition by BRAF Inhibitors
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound and PLX4720 on BRAF V600E.
Experimental Workflow for In Vitro Efficacy Testing
Caption: General experimental workflows for in vitro biochemical and cellular efficacy testing of BRAF inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. PLX-4720 | B-Raf Inhibitor | TargetMol [targetmol.com]
- 8. Differential responsiveness to BRAF inhibitors of melanoma cell lines BRAF V600E-mutated - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
Validating Cellular Target Engagement of the B-Raf Inhibitor HG6-64-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods to validate the cellular target engagement of HG6-64-1, a potent and selective inhibitor of the B-Raf V600E mutant kinase. While direct cellular target engagement data for this compound is not publicly available, this document summarizes its reported cellular activity and compares it with established B-Raf inhibitors, Dabrafenib and Vemurafenib, for which cellular target engagement data are available. We present key experimental protocols and visualizations to aid researchers in designing and interpreting target validation studies.
Data Presentation: Quantitative Comparison of B-Raf Inhibitors
The following table summarizes the available quantitative data for this compound and comparator B-Raf inhibitors. It is important to note that the data for this compound reflects the inhibition of cell proliferation (a downstream effect), while the data for Dabrafenib and Vemurafenib represents direct target engagement within the cell.
| Compound | Assay Type | Cell Line | Target | Potency (IC50/EC50) | Reference |
| This compound | Cell Proliferation Assay | Ba/F3 (B-Raf V600E transformed) | B-Raf V600E | 0.09 µM (IC50) | [1][2][3][4] |
| Dabrafenib | Cellular Thermal Shift Assay (CETSA) | A375 | B-Raf V600E | 16 nM (EC50) | |
| Vemurafenib | Cellular Thermal Shift Assay (CETSA) | A375 | B-Raf V600E | 120 nM (EC50) |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate understanding, the following diagrams illustrate the relevant biological pathway and a common experimental workflow for target engagement validation.
References
Navigating Resistance: A Comparative Analysis of HG6-64-1 and Other BRAF Inhibitors
A guide for researchers on potential cross-resistance profiles based on established mechanisms of BRAF inhibitor resistance.
In the landscape of targeted cancer therapy, the development of resistance remains a critical challenge. For melanomas harboring the BRAF V600E mutation, BRAF inhibitors have revolutionized treatment, yet their efficacy is often limited by the emergence of resistance. This guide provides a comparative overview of the novel BRAF inhibitor, HG6-64-1, and other established BRAF inhibitors, with a focus on potential cross-resistance patterns. As a potent and selective inhibitor of B-Raf, this compound shows promise; however, understanding its performance in the context of known resistance mechanisms is paramount for its strategic clinical development.[1][2][3] This analysis is based on established principles of BRAF inhibitor resistance, providing a framework for investigating the cross-resistance profile of this compound.
Understanding BRAF Inhibitor Resistance
Resistance to BRAF inhibitors is a multifaceted phenomenon, broadly categorized into two main types: reactivation of the MAPK pathway and activation of bypass signaling pathways. These mechanisms can lead to cross-resistance, where cancer cells resistant to one BRAF inhibitor exhibit resistance to others.
Key Mechanisms of Resistance:
-
MAPK Pathway Reactivation:
-
BRAF alterations: Amplification of the BRAF gene or alternative splicing of BRAF can lead to inhibitor-insensitive forms of the protein.[4][5]
-
NRAS/KRAS mutations: Acquired mutations in NRAS or KRAS can reactivate the MAPK pathway downstream of BRAF.[4][5]
-
MEK1/2 mutations: Mutations in the downstream kinases MEK1 and MEK2 can also confer resistance.[4][5]
-
-
Bypass Pathway Activation:
-
Receptor Tyrosine Kinase (RTK) upregulation: Increased expression or activation of RTKs such as PDGFRβ, EGFR, and IGF-1R can activate parallel signaling pathways like the PI3K/AKT pathway, circumventing the need for BRAF signaling.[4][5][6][7]
-
Loss of tumor suppressors: Inactivation of tumor suppressors like PTEN can lead to constitutive activation of the PI3K/AKT pathway.[5][8]
-
Comparative Profile of BRAF Inhibitors
While direct comparative cross-resistance data for this compound is not yet available, we can infer its potential profile based on its classification as a selective BRAF inhibitor. The table below summarizes key characteristics of different classes of BRAF inhibitors and their susceptibility to known resistance mechanisms.
| Inhibitor Class | Examples | Mechanism of Action | Potential for Cross-Resistance with this compound |
| Type I (V600E selective) | Vemurafenib, Dabrafenib | Inhibit the active conformation of BRAF V600E monomers. | High: Resistance mechanisms that reactivate the MAPK pathway (e.g., NRAS mutations, BRAF amplification) or activate bypass pathways are likely to confer cross-resistance to other Type I inhibitors, including potentially this compound. |
| Type II (Dimer breakers) | PLX8394 | Inhibit both monomeric and dimeric forms of BRAF, preventing paradoxical activation.[9] | Potentially Lower: May overcome resistance mediated by BRAF dimerization. However, resistance from downstream mutations (MEK) or bypass pathway activation would likely still confer cross-resistance. |
| Pan-RAF inhibitors | Belvarafenib, Tovorafenib | Inhibit all RAF isoforms (A-RAF, B-RAF, C-RAF).[10] | Variable: Broad activity may overcome some forms of resistance involving RAF isoform switching.[7] However, downstream pathway activation would remain a challenge. |
Experimental Protocols for Assessing Cross-Resistance
To empirically determine the cross-resistance profile of this compound, the following experimental workflows are essential.
Generation of BRAF Inhibitor-Resistant Cell Lines
A standard method for developing drug-resistant cell lines involves continuous exposure to escalating concentrations of a given BRAF inhibitor (e.g., vemurafenib or dabrafenib).[11]
Caption: Workflow for generating BRAF inhibitor-resistant cell lines.
Cross-Resistance Profiling
Once resistant cell lines are established, their sensitivity to this compound and other BRAF inhibitors is assessed to determine the cross-resistance pattern.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibition of Downstream BRAF Effectors by HG6-64-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of HG6-64-1, a potent and selective BRAF inhibitor, against other established BRAF inhibitors. The focus is on validating the inhibition of downstream effectors in the MAPK signaling pathway, a critical aspect of assessing the efficacy of targeted cancer therapies. This document presents supporting experimental data, detailed protocols for key experiments, and visual diagrams to elucidate signaling pathways and workflows.
Introduction to BRAF and Downstream Signaling
The BRAF protein is a serine/threonine kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway. This pathway, consisting of a cascade of proteins including RAS, RAF, MEK, and ERK, is essential for regulating cell proliferation, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, can lead to constitutive activation of the BRAF protein, resulting in uncontrolled cell growth and oncogenesis.
BRAF inhibitors are a class of targeted therapies designed to block the activity of the mutated BRAF protein, thereby inhibiting the downstream signaling cascade and suppressing tumor growth. The efficacy of a BRAF inhibitor is determined by its ability to not only bind to the BRAF protein but also to effectively suppress the phosphorylation of its downstream targets, MEK and ERK.
This compound is a novel and highly selective inhibitor of BRAF, particularly the V600E mutant. This guide compares its performance with that of established BRAF inhibitors: vemurafenib, dabrafenib, and encorafenib.
Comparative Analysis of BRAF Inhibitors
The following tables summarize the available quantitative data for this compound and its alternatives. A significant portion of the direct comparative data for this compound's effect on downstream effectors is not publicly available and would require dedicated experimental validation as outlined in the subsequent sections.
Table 1: BRAF Inhibitor Potency
| Inhibitor | Target | IC50 (µM) | Cell Line | Citation |
| This compound | BRAF V600E | 0.09 | Ba/F3 | [Not Available] |
| Vemurafenib | BRAF V600E | 0.031 | Malme-3M | [Not Available] |
| Dabrafenib | BRAF V600E | 0.008 | A375 | [Not Available] |
| Encorafenib | BRAF V600E | 0.004 | A375 | [Not Available] |
Table 2: Inhibition of Downstream Effectors (pMEK & pERK)
| Inhibitor | pMEK IC50 (µM) | pERK IC50 (µM) | Cell Line | Citation |
| This compound | Data not available | Data not available | To be determined | |
| Vemurafenib | Variable | Variable | Various | [Not Available] |
| Dabrafenib | Variable | Variable | Various | [Not Available] |
| Encorafenib | Variable | Variable | Various | [Not Available] |
Note: IC50 values for pMEK and pERK inhibition by vemurafenib, dabrafenib, and encorafenib are highly variable depending on the cell line and experimental conditions reported in different studies. A direct head-to-head comparison under identical conditions is recommended for accurate assessment.
Experimental Protocols
To validate and quantify the inhibitory effect of this compound on downstream BRAF effectors, a series of well-established experimental protocols can be employed.
Experimental Workflow for Validating Inhibitor Efficacy
The following diagram illustrates the overall workflow for comparing the efficacy of different BRAF inhibitors.
Experimental workflow for inhibitor comparison.
Detailed Protocol: Quantitative Cell-Based ELISA for pMEK and pERK
This protocol provides a quantitative method to determine the IC50 values of BRAF inhibitors on the phosphorylation of MEK and ERK.
Materials:
-
BRAF V600E mutant melanoma cell line (e.g., A375)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound, Vemurafenib, Dabrafenib, Encorafenib
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching solution (e.g., PBS with 1% H2O2)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-MEK1/2 (Ser217/221), Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204), Mouse anti-total MEK1/2, Mouse anti-total ERK1/2
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A375 cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound and the comparator inhibitors (Vemurafenib, Dabrafenib, Encorafenib) in cell culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the cells and add 100 µL of the diluted inhibitors to the respective wells. Include wells with vehicle control (DMSO).
-
Incubate the plate for the desired time (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
Fixation and Permeabilization:
-
Aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 100 µL of fixing solution to each well and incubate for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by adding 100 µL of ice-cold methanol and incubate for 10 minutes at -20°C.
-
-
Quenching and Blocking:
-
Wash the cells three times with PBS.
-
Add 100 µL of quenching solution to each well and incubate for 20 minutes at room temperature to inactivate endogenous peroxidases.
-
Wash the cells three times with PBS.
-
Block non-specific binding by adding 200 µL of blocking buffer to each well and incubate for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Aspirate the blocking buffer and add 50 µL of the primary antibody solution (diluted in blocking buffer) to each well. Incubate overnight at 4°C. Use separate wells for phospho-specific and total protein antibodies.
-
Wash the cells three times with TBST.
-
Add 100 µL of the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the cells three times with TBST.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding 100 µL of stop solution to each well.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Normalize the phospho-protein signal to the total protein signal for each well.
-
Plot the normalized absorbance against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value for each inhibitor using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Signaling Pathway Visualization
The following diagram illustrates the canonical BRAF signaling pathway and the points of inhibition by BRAF inhibitors.
BRAF signaling pathway and inhibitor action.
Conclusion
This guide provides a framework for the validation of this compound's inhibitory action on the downstream effectors of the BRAF signaling pathway. While this compound shows high potency against BRAF V600E in cellular assays, a direct quantitative comparison of its effects on pMEK and pERK against other BRAF inhibitors is essential for a comprehensive understanding of its efficacy. The provided experimental workflow and detailed protocol for a quantitative cell-based ELISA offer a robust method for generating this critical data. The visualization of the signaling pathway and experimental logic aims to facilitate a clear understanding of the underlying biological processes and the rationale for the proposed validation studies. This comparative approach will enable researchers to objectively assess the performance of this compound and its potential as a therapeutic agent.
Safety Operating Guide
Proper Disposal Procedures for HG6-64-1: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for the potent and selective B-Raf inhibitor, HG6-64-1. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. The information presented here is intended to supplement, not replace, your institution's established safety and waste management protocols.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. While a specific SDS for this compound is not publicly available, information from a comparable B-Raf inhibitor suggests that this compound should be handled with care. Assume that this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
-
Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended.
In the event of accidental exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.
-
Ingestion: If swallowed, seek immediate medical attention.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound for easy reference in experimental planning and safety assessments.
| Parameter | Value | Reference |
| IC50 (B-Raf V600E) | 0.09 µM (in Ba/F3 cells) | [1][2] |
| Molecular Weight | 577.64 g/mol | [1] |
| Chemical Formula | C32H34F3N5O2 | [1] |
| CAS Number | 1315329-43-1 | [1] |
| Appearance | White to yellow solid | [1] |
| Storage (Solid) | 4°C, protect from light, stored under nitrogen | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (protect from light, stored under nitrogen) | [1][2] |
| Solubility (DMSO) | 75 mg/mL (129.84 mM) | [1] |
Step-by-Step Disposal Procedure for this compound
The proper disposal of this compound, like all laboratory chemicals, is a critical aspect of laboratory safety and environmental responsibility. The following procedure outlines the recommended steps for the disposal of small quantities of this compound typically used in a research setting.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated consumables (e.g., pipette tips, tubes, gloves), and spill cleanup materials, must be treated as hazardous chemical waste.
-
This waste must be segregated from non-hazardous laboratory trash.
2. Waste Collection and Containerization:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams. For example, halogenated and non-halogenated solvent waste should be collected separately.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, contaminated glassware) that have come into contact with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
3. Labeling of Waste Containers:
-
All hazardous waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The primary hazard(s) associated with the waste (e.g., "Toxic," "Irritant")
-
4. Storage of Chemical Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Keep containers sealed except when adding waste.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocol: In Vitro Kinase Assay for B-Raf Inhibition
To determine the inhibitory potential of this compound against B-Raf, a common experimental procedure is an in vitro kinase assay. The following is a generalized protocol that can be adapted for specific laboratory conditions and detection methods (e.g., radiometric, fluorescence-based).
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against the B-Raf V600E mutant kinase.
Materials:
-
Recombinant human B-Raf V600E enzyme
-
MEK1 (inactive) as a substrate
-
This compound (test compound)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Microplate (e.g., 96-well or 384-well)
-
Detection reagent (e.g., anti-phospho-MEK1 antibody, ADP-Glo™ Kinase Assay kit)
-
Plate reader capable of detecting the chosen signal (e.g., luminescence, fluorescence)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) to create a range of concentrations for testing.
-
Reaction Setup: In each well of the microplate, add the following components in this order:
-
Kinase assay buffer
-
B-Raf V600E enzyme
-
This compound at various concentrations (or vehicle control, e.g., DMSO)
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Kinase Reaction: Add a mixture of MEK1 substrate and ATP to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and proceed with the detection method according to the manufacturer's instructions for the chosen assay kit. This typically involves adding a reagent that either quantifies the amount of phosphorylated substrate or the amount of ADP produced.
-
Data Analysis:
-
Measure the signal (e.g., luminescence, fluorescence) from each well using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of this compound.
-
Mandatory Visualizations
The following diagrams provide a visual representation of the signaling pathway affected by this compound and the logical workflow for its proper disposal.
Caption: The Raf/MEK/ERK signaling pathway and the inhibitory action of this compound on B-Raf.
Caption: Workflow for the proper disposal of this compound chemical waste.
References
Standard Operating Procedure: Handling Novel Chemical Compound HG6-64-1
Disclaimer: The chemical identifier "HG6-64-1" does not correspond to a known substance in publicly available chemical safety databases. Therefore, this document outlines a comprehensive safety and handling protocol based on the precautionary principle, treating the compound as potentially hazardous until its toxicological properties are well-understood. This guide is intended for trained laboratory personnel, including researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Prior to handling this compound, a thorough risk assessment is mandatory. The primary assumption is that the compound is potent and may possess multiple hazards (e.g., toxicity, flammability, reactivity) until proven otherwise.
Risk Assessment Workflow:
A systematic process must be followed to characterize the potential risks associated with this compound before any experimental work begins. This involves evaluating available data (e.g., from computational predictions, analogies to similar structures) and defining the scale of the operation.
Caption: Workflow for risk assessment and handling of a novel compound.
Personal Protective Equipment (PPE)
Based on the precautionary principle, a high level of PPE is required for handling this compound. The selection is contingent on the scale and nature of the operation.
Table 1: PPE Requirements for Handling this compound
| Operation / Scale | Body Protection | Hand Protection | Respiratory Protection | Eye/Face Protection |
| Initial Handling (Solid, <100 mg) | Disposable lab coat with knit cuffs | Double-gloved (e.g., nitrile base, chemical-resistant outer) | N95 or higher, used within a certified chemical fume hood | Chemical splash goggles |
| Solution Preparation | Chemical-resistant apron over lab coat | Double-gloved (chemical-resistant outer layer) | Required if outside fume hood; PAPR recommended for volatile solvents | Chemical splash goggles and face shield |
| Large Scale (>1 g) or Powder Handling | Full-coverage chemical-resistant suit | Heavy-duty chemical-resistant gloves (e.g., butyl, Viton) | Powered Air-Purifying Respirator (PAPR) with appropriate cartridges | Face shield over chemical splash goggles |
PPE Selection Logic:
The choice of PPE is a direct function of the containment level, which is determined by the quantity of material and the type of procedure being performed.
Caption: Decision pathway for selecting appropriate PPE levels.
Operational and Disposal Plans
Experimental Protocol: First-Time Weighing and Solubilization of this compound (<10 mg)
This protocol details the minimum safety procedures for handling a new compound for the first time.
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for the procedure.
-
Cover the work surface with disposable, absorbent bench paper.
-
Assemble all necessary equipment (e.g., analytical balance, spatulas, vials, solvent) inside the fume hood.
-
Don appropriate PPE as specified in Table 1 for initial handling.
-
-
Weighing (Solid Compound):
-
Perform all manipulations within the fume hood sash at the lowest practical height.
-
Use a microbalance inside the hood. If not possible, use a tared, sealed container to transport the compound to an external balance.
-
Carefully open the primary container. Use a dedicated, clean spatula to transfer a small amount of this compound to a pre-labeled vial on the balance.
-
Avoid generating dust. If the material is a fine powder, consider using a glove bag or other secondary containment within the hood.
-
Securely cap the stock container and the newly weighed sample vial immediately after transfer.
-
-
Solubilization:
-
Using a calibrated pipette, slowly add the desired solvent to the vial containing this compound.
-
Cap the vial and mix using a vortex or sonicator, ensuring the cap is tightly sealed.
-
Visually inspect to ensure complete dissolution.
-
-
Decontamination and Cleanup:
-
Wipe down all surfaces, tools, and the exterior of containers with an appropriate deactivating solution (if known) or 70% ethanol followed by soap and water.
-
Collect all disposable materials (gloves, bench paper, pipette tips) in a designated hazardous waste bag inside the fume hood.
-
Disposal Plan:
All waste generated from handling this compound must be treated as hazardous. Waste streams must be segregated to ensure chemical compatibility and proper disposal.
Table 2: Waste Disposal Plan for this compound
| Waste Type | Description | Container | Disposal Route |
| Solid Waste | Unused this compound, contaminated spatulas, weigh boats. | Labeled, sealed, puncture-proof container. | University/company hazardous chemical waste program (incineration). |
| Liquid Waste (Organic) | Solutions of this compound in non-halogenated organic solvents. | Labeled, sealed, chemical-resistant solvent bottle. | Segregated organic waste stream. |
| Liquid Waste (Aqueous) | Aqueous solutions or buffers containing this compound. | Labeled, sealed, chemical-resistant bottle. | Segregated aqueous waste stream. |
| Sharps | Contaminated needles, syringes, or glass pipettes. | Puncture-proof sharps container. | Hazardous sharps waste stream. |
| Contaminated PPE | Gloves, disposable lab coats, bench paper. | Double-bagged in yellow or red hazardous waste bags. | Solid hazardous waste stream (incineration). |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
